MRT-2359
Description
Properties
CAS No. |
2803881-11-8 |
|---|---|
Molecular Formula |
C22H17F4N3O6 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C22H17F4N3O6/c23-15-4-3-13(35-22(24,25)26)8-16(15)27-21(33)34-10-11-1-2-12-9-29(20(32)14(12)7-11)17-5-6-18(30)28-19(17)31/h1-4,7-8,17H,5-6,9-10H2,(H,27,33)(H,28,30,31) |
InChI Key |
HNTGMIGBGVFOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)COC(=O)NC4=C(C=CC(=C4)OC(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
MRT-2359: A Technical Guide to its Mechanism of Action as a GSPT1-Directed Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-2359 is a first-in-class, orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation. Developed by Monte Rosa Therapeutics, this investigational agent has shown promising preclinical and clinical activity, particularly in cancers driven by the MYC family of oncoproteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental evidence supporting its therapeutic rationale.
Core Mechanism of Action: Targeted Degradation of GSPT1
This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[1] In the case of this compound, the key players are:
-
The Target Protein: GSPT1 (G1 to S phase transition 1), a crucial component of the translation termination complex.
-
The E3 Ubiquitin Ligase: Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2]
-
The Molecular Glue: this compound.
This compound facilitates the formation of a ternary complex between GSPT1 and CRBN.[2] This induced proximity leads to the polyubiquitination of GSPT1 by the E3 ligase complex, marking it for degradation by the proteasome. This degradation is dependent on the presence of a "degron" sequence within GSPT1, specifically the G-loop degron.[3]
Signaling Pathway Diagram
References
An In-depth Technical Guide to the MRT-2359 GSPT1 Degradation Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
MRT-2359 is an orally bioavailable, selective molecular glue degrader (MGD) that targets the translation termination factor GSPT1 (G1 to S phase transition 1) for proteasomal degradation.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase component cereblon (CRBN), this compound triggers the ubiquitination and subsequent elimination of GSPT1.[3] This mechanism has shown significant therapeutic potential in preclinical models of MYC-driven cancers, which exhibit a strong dependency on high rates of protein translation for their proliferation and survival.[4] This document provides a comprehensive overview of the this compound mechanism of action, summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes the core degradation pathway.
Introduction: Targeting Translational Addiction in MYC-Driven Cancers
The MYC family of transcription factors (c-MYC, L-MYC, and N-MYC) are well-established oncogenic drivers implicated in a wide range of human cancers.[2] These transcription factors orchestrate a cellular program that leads to uncontrolled proliferation and tumor growth, which is critically dependent on maintaining a high level of protein translation.[2][4] This "translational addiction" creates a unique vulnerability that can be exploited therapeutically.
GSPT1, a key protein involved in the termination phase of protein synthesis, has emerged as a critical node in this process.[5][6] Cancers with high MYC expression are particularly dependent on GSPT1 function.[2] this compound is a first-in-class small molecule designed to exploit this dependency by inducing the targeted degradation of GSPT1, thereby disrupting the protein synthesis machinery and leading to preferential anti-tumor activity in MYC-driven malignancies.[2][5]
Core Mechanism of Action: GSPT1 Degradation
This compound functions as a molecular glue, a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[3] The core mechanism involves the following steps:
-
Ternary Complex Formation: this compound mediates the formation of a ternary complex between the GSPT1 protein and cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[1][3]
-
Ubiquitination: Within this complex, GSPT1 is poly-ubiquitinated by the E3 ligase machinery.
-
Proteasomal Degradation: The ubiquitin tags mark GSPT1 for recognition and degradation by the 26S proteasome.[7]
-
Downstream Effects: The rapid and sustained degradation of GSPT1 disrupts translation termination, leading to a cascade of downstream events including the downregulation of MYC protein levels (N-Myc and L-Myc), inhibition of MYC transcriptional output, and ultimately, cell death.[1][3][8]
The degradation of GSPT1 is potent and occurs in a CRBN- and degron-dependent manner.[1][3]
Figure 1: this compound mediated GSPT1 degradation pathway and its downstream consequences.
Preclinical Data Summary
Preclinical studies have demonstrated that this compound is a potent and selective degrader of GSPT1, with preferential activity against cancer cells characterized by high L-MYC or N-MYC expression.[3][8]
In Vitro Potency
The following table summarizes the in vitro activity of this compound in a representative cancer cell line.
| Metric | Cell Line | Value | Reference |
| DC₅₀ (50% Degradation Conc.) | CAL51 | 5 nM | [9] |
| EC₅₀ (50% Effective Conc.) | CAL51 | 150 nM | [9] |
| IC₅₀ (50% Inhibitory Conc.) | Not Specified | >30 nM and <300 nM | [10] |
In Vivo Anti-Tumor Activity
Oral administration of this compound has shown significant anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[8] The activity is most pronounced in models with high L-Myc and/or N-Myc expression levels.[3][8] In these models, this compound treatment led to complete intratumoral GSPT1 degradation, a corresponding decrease in N-Myc protein levels, and subsequent tumor regression.[3][10] Conversely, models with low N-Myc expression showed limited or no response to the drug, confirming its selective mechanism of action.[3]
| Model Type | Cancer Type | Key Finding | Reference |
| Xenograft & PDX | High N-Myc NSCLC | Complete GSPT1 degradation, decreased N-Myc, tumor regression. | [3] |
| Xenograft & PDX | Low N-Myc NSCLC | Limited or no anti-tumor activity. | [3] |
| Xenograft | AR-V7+ Prostate (22RV1), SCLC (NCI-H660) | Complete tumor regression with 10 mg/kg oral dosing. | [10] |
Key Experimental Protocols
The following sections describe representative methodologies for assessing the activity of GSPT1 degraders like this compound.
Protein Degradation Assessment (Western Blot)
This protocol is used to quantify the reduction of GSPT1 protein levels in cancer cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., CAL51, NCI-H660) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody against GSPT1 overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., GAPDH, β-Actin) to normalize protein levels.
Cell Viability and Proliferation (CellTiter-Glo® Assay)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Plating: Seed cells in 96-well plates and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a period of 72 to 120 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate EC₅₀ values.
In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor activity of this compound in a mouse model.
Figure 2: A generalized workflow for a preclinical xenograft efficacy study.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for MYC-driven cancers by leveraging the novel mechanism of targeted protein degradation.[2][8] Its ability to act as a molecular glue to induce the degradation of GSPT1 effectively shuts down the hyperactive protein synthesis machinery that these tumors rely on.[11] Preclinical data have robustly demonstrated its potency and selectivity.[12] A Phase 1/2 clinical trial (NCT05546268) is currently underway to evaluate the safety and efficacy of this compound in patients with MYC-driven solid tumors, including NSCLC and SCLC.[5][13] While initial patient biomarker data has led to a strategic focus on prostate cancer, the foundational mechanism remains a powerful approach for cancers dependent on GSPT1.[14] Further research will elucidate the full range of GSPT1-dependent tumor types and potential combination strategies to enhance therapeutic outcomes.
References
- 1. Facebook [cancer.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Monte Rosa Therapeutics Announces FDA Clearance of Investigational New Drug Application for this compound, a GSPT1-directed Molecular Glue Degrader - Monte Rosa Therapeutics [ir.monterosatx.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 8. Monte Rosa Therapeutics Presents Preclinical Data Highlighting Potential of GSPT1-directed Molecular Glue Degrader this compound to Target Myc-driven Cancers at AACR Annual Meeting 2022 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 9. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 12. Monte Rosa Therapeutics Presents Preclinical Data Highlighting Potential of GSPT1-directed Molecular Glue Degrader this compound to Target Myc-driven Cancers at AACR Annual Meeting 2022 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 14. fiercebiotech.com [fiercebiotech.com]
The Discovery and Development of MRT-2359: A GSPT1-Directed Molecular Glue Degrader for MYC-Driven Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MRT-2359 is a first-in-class, orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation. Developed by Monte Rosa Therapeutics, this compound was rationally designed to exploit the dependency of MYC-driven cancers on high levels of protein translation. By inducing the ubiquitination and subsequent proteasomal degradation of GSPT1, this compound preferentially inhibits the proliferation of cancer cells with high expression of MYC transcription factors (c-MYC, N-MYC, and L-MYC). This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visualizations of key pathways and workflows are presented using the DOT language for Graphviz.
Introduction: Targeting MYC through Translational Addiction
The MYC family of proto-oncogenes, including c-MYC, N-MYC, and L-MYC, are implicated as drivers in a wide range of human cancers.[1] These transcription factors regulate the expression of a vast number of genes involved in cell proliferation, growth, and metabolism. However, their nature as transcription factors with a lack of a defined enzymatic pocket has made them historically challenging to target directly with small molecules.[1]
A key vulnerability of MYC-driven tumors is their addiction to high rates of protein translation to sustain their rapid growth and proliferation.[1] This dependency on the cellular protein synthesis machinery presents a novel therapeutic window. It was hypothesized that these cancer cells would be particularly sensitive to the loss of critical components of the translation apparatus, such as the translation termination factor GSPT1 (G1 to S phase transition 1).[1]
This compound was discovered as a selective GSPT1 molecular glue degrader. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the target's ubiquitination and degradation by the proteasome.[2] this compound facilitates the interaction between the E3 ligase cereblon (CRBN) and GSPT1, leading to the selective degradation of GSPT1.[3]
Mechanism of Action
This compound acts as a molecular glue to induce the degradation of GSPT1. The proposed mechanism of action is as follows:
-
Binding to Cereblon (CRBN): this compound first binds to the E3 ubiquitin ligase substrate receptor, cereblon.
-
Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that has a high affinity for GSPT1, leading to the formation of a stable ternary complex (CRBN-MRT-2359-GSPT1).
-
Ubiquitination: Within the ternary complex, GSPT1 is brought into close proximity to the E3 ligase machinery, resulting in its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.
-
Inhibition of Translation Termination: The degradation of GSPT1, a key component of the translation termination complex, leads to ribosome stalling at stop codons and a global shutdown of protein synthesis.
-
Preferential Apoptosis in MYC-Driven Cancers: Due to their high dependence on protein translation, MYC-driven cancer cells are exquisitely sensitive to the inhibition of this process, leading to the induction of apoptosis.[4]
Preclinical Development
In Vitro Activity
This compound has demonstrated potent and selective degradation of GSPT1 in a variety of cancer cell lines, with preferential anti-proliferative activity in those with high levels of N-MYC or L-MYC expression.[4]
| Parameter | Value | Cell Line | Assay |
| CRBN Binding (IC50) | 113 nM | - | HTRF |
| Ternary Complex Formation (IC50) | 7 nM | - | HTRF |
| GSPT1 Degradation (DC50) | 5 nM | CAL51 | - |
| GSPT1 Degradation (Dmax) | 100% | CAL51 | - |
| Cell Viability (EC50) | 150 nM | CAL51 | CellTiter-Glo (72h) |
| Anti-proliferative Activity (IC50) | >30 nM and <300 nM | MYC-driven cell lines | CellTiter-Glo (72h) |
| Table 1: In Vitro Activity of this compound.[4] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound has been evaluated in over 80 lung patient-derived xenograft (PDX) models, demonstrating preferential activity in N-MYC and L-MYC high non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) PDXs.[1] More specific data is available for prostate cancer xenograft models.
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression |
| 22RV1 (Prostate) | This compound (10 mg/kg, p.o.) | 5 days on, 9 days off | Complete tumor regression |
| NCI-H660 (Prostate) | This compound (10 mg/kg, p.o.) | 5 days on, 9 days off | Complete tumor regression |
| VCaP (Prostate) | This compound (3 mg/kg, p.o.) | Daily | -32% regression |
| VCaP (Prostate) | This compound (10 mg/kg, p.o.) | 5 days on, 9 days off | -8% regression |
| VCaP (Prostate) | This compound (3 mg/kg, p.o.) + Enzalutamide (30 mg/kg, p.o.) | Daily | -100% regression |
| Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models. |
Clinical Development: The NCT05546268 Trial
This compound is currently being evaluated in a Phase 1/2, open-label, multicenter clinical trial (NCT05546268) in patients with previously treated selected solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma (DLBCL).[5]
Study Design
-
Phase 1: Dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: Expansion cohorts to evaluate the anti-tumor activity of this compound at the RP2D in specific tumor types.
| Parameter | Details |
| Patient Population | Previously treated advanced solid tumors (NSCLC, SCLC, high-grade neuroendocrine, DLBCL) with a focus on those with L-MYC or N-MYC amplification. |
| Dosing Regimens | Dose escalation cohorts: 0.5 mg, 1 mg, 2 mg daily for 5 days on, 9 days off. Recommended Phase 2 Dose (RP2D): 0.5 mg daily for 21 days on, 7 days off. |
| Primary Endpoints | Phase 1: Safety, tolerability, MTD, RP2D. Phase 2: Overall Response Rate (ORR). |
| Secondary Endpoints | Pharmacokinetics, pharmacodynamics, duration of response, disease control rate, progression-free survival, overall survival. |
| Table 3: Overview of the NCT05546268 Clinical Trial.[5][6] |
Clinical Data
This compound has demonstrated an acceptable safety profile in heavily pretreated patients. The most common dose-limiting toxicity (DLT) observed at higher doses was thrombocytopenia.[6]
This compound has a favorable pharmacokinetic profile.[6] Specific parameters such as Cmax, Tmax, and half-life from the clinical trial have not been publicly disclosed in detail.
Treatment with this compound resulted in a significant and consistent reduction of GSPT1 protein levels in both peripheral blood mononuclear cells (PBMCs) and tumor tissue. Across all dose levels, approximately 60% degradation of GSPT1 was observed, suggesting a saturated pharmacodynamic effect even at the lowest doses tested.[7]
As of the data cutoff of September 7, 2023, in the dose-escalation portion of the trial, among 6 biomarker-positive patients, there was one confirmed partial response and one unconfirmed partial response.[6] More recent data from March 2025 has shown encouraging signals of clinical response in heavily pretreated castration-resistant prostate cancer (CRPC) patients, including a confirmed partial response and two patients with stable disease in the first three patients treated with this compound in combination with enzalutamide.[8] Based on these findings, the clinical development of this compound is now focusing on CRPC.[8]
| Patient Population | Number of Patients | Response |
| Biomarker-Positive (various tumors) | 6 | 1 confirmed PR, 1 unconfirmed PR |
| Castration-Resistant Prostate Cancer (in combination with enzalutamide) | 3 | 1 confirmed PR, 2 Stable Disease |
| Table 4: Preliminary Efficacy of this compound in the NCT05546268 Trial.[6][8] |
Experimental Protocols
GSPT1 Degradation Assay (Western Blot)
This protocol describes a general method for assessing the degradation of GSPT1 in cancer cell lines following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., a MYC-driven cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 signal to the loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Ribosome Profiling (Ribo-Seq)
This protocol provides a general overview of the ribosome profiling technique used to assess the impact of this compound on protein translation.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in the presence of cycloheximide to arrest translating ribosomes on mRNA.
-
-
Nuclease Digestion:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose gradient.
-
Extract the RNA (the RPFs) from the ribosome fraction.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the resulting library using next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the density and distribution of ribosome footprints to determine which genes are being actively translated and to identify sites of ribosome stalling.
-
Logical Relationships in this compound Development
The development of this compound followed a logical progression from hypothesis to clinical validation.
Conclusion
This compound represents a novel and promising therapeutic strategy for the treatment of MYC-driven cancers. Its rational design as a molecular glue degrader of GSPT1 effectively exploits the translational addiction of these tumors. Preclinical studies have demonstrated its potent and selective activity, and the ongoing Phase 1/2 clinical trial has provided encouraging early evidence of safety, target engagement, and anti-tumor activity, particularly in castration-resistant prostate cancer. The continued development of this compound holds the potential to address a significant unmet medical need for patients with these difficult-to-treat malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. hbmpartners.com [hbmpartners.com]
- 8. Mixed data results for two Monte Rosa molecular glue degraders - Clinical Trials Arena [clinicaltrialsarena.com]
The Role of GSPT1 in MYC-Driven Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of oncoproteins are master regulators of cell proliferation and are frequently deregulated in a wide range of human cancers. Their direct inhibition has proven to be a formidable challenge, prompting the exploration of alternative therapeutic strategies. One of the most promising approaches to emerge is the targeting of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination. MYC-driven cancers exhibit a heightened dependence on protein synthesis to sustain their rapid growth, creating a synthetic lethal vulnerability to the disruption of the translational machinery. This guide provides an in-depth analysis of the critical role of GSPT1 in the pathobiology of MYC-driven malignancies, the mechanism of action of GSPT1-targeting therapeutics, and detailed experimental protocols for their investigation.
The GSPT1-MYC Axis: A Co-Regulatory Feedback Loop
A critical aspect of the GSPT1-MYC relationship is a positive co-regulatory feedback loop that reinforces the oncogenic state.[1][2] MYC, a transcription factor, directly binds to the promoter of the GSPT1 gene, driving its transcription and subsequent protein expression.[2] In turn, GSPT1, as a core component of the translation termination complex, is essential for the efficient translation of MYC mRNA.[1][2] This reciprocal regulation creates a vicious cycle where elevated MYC levels lead to increased GSPT1, which then further enhances MYC protein production, fueling uncontrolled cell proliferation.
GSPT1 Function in Translation Termination
GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[3] When a ribosome encounters a stop codon on an mRNA molecule, the eRF1/GSPT1 complex is recruited to the ribosomal A-site.[3] GSPT1-mediated GTP hydrolysis then triggers a conformational change that leads to the release of the newly synthesized polypeptide chain.[3]
Therapeutic Targeting of GSPT1 in MYC-Driven Cancers
The dependency of MYC-driven cancers on sustained high levels of protein synthesis makes GSPT1 an attractive therapeutic target.[4][5] The primary strategy for targeting GSPT1 involves the use of molecular glue degraders. These small molecules induce the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6][7]
Mechanism of Action of GSPT1 Degraders
The degradation of GSPT1 has profound consequences for cancer cells. The immediate effect is the impairment of translation termination, leading to ribosome stalling at stop codons.[8] This disruption in protein synthesis triggers the Integrated Stress Response (ISR), a cellular signaling pathway activated by various stress conditions.[2][9] The ISR is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive transcripts, including the transcription factor ATF4.[9] Sustained activation of the ISR ultimately culminates in apoptosis, or programmed cell death, in a TP53-independent manner.[10]
Quantitative Data on GSPT1 Degraders
Several GSPT1 degraders are currently in preclinical and clinical development. The following tables summarize the in vitro efficacy of some of the most well-characterized compounds in various MYC-driven cancer cell lines.
| Compound | Cancer Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |
| MRT-2359 | Non-Small Cell Lung Cancer (N-MYC High) | NCI-H1155 | - | 0.82 | [11] |
| Triple-Negative Breast Cancer | MDA-MB-468 | <2 | 3.28 | [11] | |
| GT19630 | Acute Myeloid Leukemia | HL-60 | - | <10 | [12] |
| Small Cell Lung Cancer | DMS114 | - | <10 | [12] | |
| CC-90009 | Acute Myeloid Leukemia | AML cell lines (average) | - | ~21 | [13] |
| Acute Myeloid Leukemia | Primary AML patient samples | - | Average EC50 of 21 | [13] | |
| SJ6986 | Acute Myeloid Leukemia | MV4-11 | 9.7 (4h) | 5.4 | [14] |
| Acute Lymphoblastic Leukemia | MHH-CALL-4 | - | 8.9 | [14] |
DC50: Concentration required for 50% maximal degradation. IC50: Concentration required for 50% inhibition of cell viability.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of GSPT1 and the effects of its degradation in MYC-driven cancers.
Western Blotting for GSPT1 and MYC Degradation
Objective: To quantify the degradation of GSPT1 and its downstream effect on MYC protein levels following treatment with a GSPT1 degrader.
Materials:
-
Cancer cell lines (e.g., HL-60, MV4-11)
-
GSPT1 degrader of interest
-
Proteasome inhibitor (e.g., MG132 or Ixazomib) as a control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-MYC, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the GSPT1 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control co-treated with a proteasome inhibitor.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of GSPT1 and MYC degradation relative to the loading control.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of GSPT1 degradation.
Materials:
-
Cancer cell lines
-
GSPT1 degrader
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Immunoprecipitation of GSPT1
Objective: To isolate GSPT1 and its interacting partners to study complex formation, for example, with the CRBN E3 ligase in the presence of a molecular glue.
Materials:
-
Cancer cell lines
-
GSPT1 degrader
-
Proteasome inhibitor (e.g., MG132)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-GSPT1 antibody or anti-CRBN antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with the GSPT1 degrader and a proteasome inhibitor for 4-6 hours to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in Co-IP buffer.
-
Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three times with ice-cold Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against GSPT1 and potential interacting partners like CRBN.
Visualizing Key Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the critical signaling pathways and experimental workflows discussed in this guide.
References
- 1. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 6. benchchem.com [benchchem.com]
- 7. GSPT1 degraders: research progress, development strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical Activity of CC-90009, a Cereblon E3 Ligase Modulator and First-in-Class GSPT1 Degrader, As a Single Agent in Patients with Relapsed or Refractory Acute Myeloid Leukemia (R/R AML): First Results from a Phase I Dose-Finding Study — Immunology [immunology.ox.ac.uk]
- 12. Integrated stress response - Wikipedia [en.wikipedia.org]
- 13. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to MRT-2359: A GSPT1 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This mechanism has shown significant therapeutic potential, particularly in cancers driven by the MYC family of oncoproteins.[4][5] Preclinical and early clinical data suggest that this compound exhibits preferential anti-proliferative activity in cancer cell lines with high expression of N-Myc and L-Myc, such as those found in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C22H17F4N3O6.[7][8] Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)methyl (2-fluoro-5-(trifluoromethoxy)phenyl)carbamate.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H17F4N3O6 | [7][8] |
| Molecular Weight | 495.38 g/mol | [7][8] |
| CAS Number | 2803881-11-8 | [6][8] |
| Appearance | Solid | [9] |
| Solubility | DMSO: 100 mg/mL (201.86 mM) | [7] |
| Water: Insoluble | [7] | |
| Ethanol: Insoluble | [7] |
Mechanism of Action: A Molecular Glue Degrader
This compound functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that do not normally associate.[3] In the case of this compound, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the translation termination factor GSPT1.[3][10] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[3]
The degradation of GSPT1 disrupts the process of protein translation termination.[11] Cancers with high levels of MYC expression are particularly dependent on high rates of protein synthesis to sustain their rapid growth and proliferation.[4][5] This creates a state of "translational addiction," making them exquisitely sensitive to the disruption of the translational machinery.[3] By degrading GSPT1, this compound effectively shuts down this critical process in MYC-driven cancer cells, leading to cell cycle arrest and apoptosis.[6]
Preclinical and Clinical Data
In Vitro Activity
This compound has demonstrated potent and selective anti-proliferative activity in various cancer cell lines, particularly those with high N-Myc or L-Myc expression.[6]
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Anti-proliferative Activity | HIV-1 | IC50 | >30 nM and <300 nM | [6][8] |
| GSPT1 Degradation | CAL51 | DC50 | 5 nM | [9] |
| Cell Viability | CAL51 | EC50 | 150 nM | [9] |
In Vivo Efficacy
In vivo studies using xenograft models have shown significant anti-tumor activity of this compound.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference(s) |
| NCI-H660 (Neuroendocrine Prostate Cancer) | 10 mg/kg, daily oral gavage, 28 days | 100% tumor regression | |
| 22RV1 (AR-V7-positive Prostate Cancer) | 10 mg/kg, 5 days on/9 days off, 4 weeks | Complete tumor regression | [6][8] |
| VCaP (Prostate Cancer) | 3 mg/kg daily + 30 mg/kg enzalutamide, 31 days | 100% tumor regression |
Clinical Trials
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05546268) for the treatment of patients with MYC-driven solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma.[4][5][7] Interim data from this trial have shown a favorable safety profile and early signs of anti-tumor activity.[12][13] Notably, treatment with this compound resulted in approximately a 60% reduction in GSPT1 protein levels in both peripheral blood mononuclear cells and tumor tissue.[13][14]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to the developing institutions. However, based on the published literature, the following are generalized methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cancer cells are seeded in 96-well opaque-walled multiwell plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
After incubation, the plates and their contents are equilibrated to room temperature.
-
An equal volume of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature for a short period to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
The data is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 or IC50 values.
Western Blotting for GSPT1 Degradation
Western blotting is used to detect and quantify the levels of GSPT1 protein in cells following treatment with this compound.
Methodology:
-
Cells are treated with this compound or vehicle control for various time points.
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and GSPT1 levels are normalized to the loading control.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).
-
Anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of MYC-driven cancers. Its novel mechanism of action as a GSPT1 molecular glue degrader provides a targeted approach to exploit the translational addiction of these aggressive tumors. The strong preclinical data and encouraging early clinical findings underscore the potential of this compound to address a significant unmet need in oncology. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in various cancer types.
References
- 1. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 10. Facebook [cancer.gov]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. streetinsider.com [streetinsider.com]
- 13. onclive.com [onclive.com]
- 14. sec.gov [sec.gov]
Unveiling the Selectivity Profile of MRT-2359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-2359 is a novel, orally bioavailable small molecule that functions as a selective molecular glue degrader targeting the translation termination factor GSPT1. By promoting the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, this compound induces the subsequent ubiquitination and proteasomal degradation of GSPT1. This mechanism of action has shown significant therapeutic potential, particularly in cancers characterized by MYC-driven translational addiction. This technical guide provides an in-depth analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated scientific protocols.
Introduction
The MYC family of oncoproteins are critical drivers in a wide array of human cancers. Their role in promoting uncontrolled cell proliferation is, in part, due to their ability to upregulate protein synthesis. This creates a state of "translational addiction," rendering these cancer cells highly dependent on the cellular machinery that governs protein translation. A key component of this machinery is the GTPase GSPT1 (G1 to S phase transition 1), which is essential for the termination of translation.
This compound exploits this dependency by selectively targeting GSPT1 for degradation. As a molecular glue, this compound facilitates the interaction between GSPT1 and Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome. The depletion of GSPT1 disrupts the translation termination process, leading to ribosome stalling and ultimately inducing apoptosis in MYC-driven cancer cells. This targeted approach has demonstrated preferential anti-proliferative activity against cancer cells with high levels of N-Myc or L-Myc expression.[1]
Mechanism of Action: GSPT1 Degradation Pathway
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to selectively degrade GSPT1. The key steps are illustrated in the signaling pathway diagram below.
Caption: Mechanism of this compound-induced GSPT1 degradation and subsequent apoptosis in MYC-driven cancer cells.
Selectivity Profile of this compound
The therapeutic efficacy and safety of a targeted agent are critically dependent on its selectivity. This compound has been engineered for high selectivity towards GSPT1.
On-Target Potency
This compound demonstrates potent and selective degradation of GSPT1. In various cancer cell lines, it induces GSPT1 degradation with a half-maximal degradation concentration (DC50) in the low nanomolar range.
| Parameter | Cell Line | Value | Reference |
| GSPT1 Degradation IC50 | Not specified | >30 nM and <300 nM | [1] |
| Anti-proliferative IC50 | AR-positive/MYC-high Prostate Cancer Cells | ~50-150 nM | [2] |
| Anti-proliferative IC50 | AR-negative/MYC-low Prostate Cancer Cells | >10 µM | [2] |
| GSPT1 Degradation in Tumor Biopsies | Human Patients | ~60% reduction | [3] |
Off-Target Selectivity
To assess the broader selectivity of this compound, it was screened against a panel of 44 proteins in a CEREP panel. At a concentration of 10 µM, this compound showed no significant off-target activity.
| Panel | Number of Targets | This compound Concentration | Result | Reference |
| CEREP Panel | 44 proteins | 10 µM | No off-target activity observed | [4] |
While a comprehensive kinome scan data is not publicly available, the lack of off-target effects in the CEREP panel at a high concentration suggests a favorable selectivity profile for this compound. The primary off-target is the close homolog of GSPT1, GSPT2, which is also degraded by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the selectivity and activity of this compound.
GSPT1 Degradation Assay (Western Blot)
This protocol outlines the procedure to quantify the degradation of GSPT1 in cancer cells following treatment with this compound.
Caption: Experimental workflow for determining GSPT1 degradation via Western Blot.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed MYC-driven cancer cell lines (e.g., NCI-H660 for SCLC, 22RV1 for prostate cancer) in appropriate culture vessels and media.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the GSPT1 signal to the loading control. The percentage of GSPT1 degradation is calculated relative to the vehicle-treated control.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.
Detailed Steps:
-
Cell Seeding:
-
Seed cancer cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the assay period.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls for background luminescence.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.[2]
-
-
Reagent Addition and Lysis:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting the background luminescence. The IC50 values are then determined from the dose-response curves.
-
Conclusion
This compound is a potent and selective GSPT1 molecular glue degrader with a well-defined mechanism of action. The data presented in this technical guide highlight its high on-target potency and favorable selectivity profile, with minimal off-target activity observed in a broad screening panel. The preferential anti-proliferative effect of this compound in MYC-driven cancer cells underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further investigation into the broader selectivity profile and clinical efficacy of this compound is ongoing and will continue to elucidate its therapeutic potential.
References
In-Depth Technical Guide: Pharmacokinetics of MRT-2359
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT-2359 is an investigational, orally bioavailable, potent, and selective GSPT1-directed molecular glue degrader. It is currently in clinical development for the treatment of MYC-driven solid tumors. By inducing the proximity of the E3 ubiquitin ligase cereblon (CRBN) to the translation termination factor GSPT1, this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This mechanism disrupts the protein translation machinery in cancer cells that are highly dependent on MYC-driven protein synthesis, leading to anti-tumor activity. Interim data from the ongoing Phase 1/2 clinical trial (NCT05546268) have demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its continued development.
Preclinical Pharmacokinetics
Preclinical studies have established the oral bioavailability and in vivo efficacy of this compound in various cancer models.
Absorption and Bioavailability
This compound has been optimized for oral administration and demonstrates good bioavailability in preclinical species.[1] While specific quantitative data on parameters like Cmax, Tmax, and AUC from these studies are not publicly available in detail, the compound's advancement into clinical trials underscores a favorable absorption profile. Preclinical data presented at scientific conferences have indicated that this compound was optimized for oral bioavailability.[1]
Distribution
Detailed tissue distribution studies have not been publicly disclosed. However, the observed anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) following oral administration suggests that this compound achieves sufficient concentrations in tumor tissues to exert its pharmacodynamic effect.[2]
Metabolism and Excretion
Information regarding the metabolic pathways and excretion routes of this compound is not yet available in the public domain.
Preclinical Efficacy Studies
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. For instance, in immunocompromised mouse models with AR-V7-positive 22RV1 and NCI-H660 cell line xenografts, oral administration of this compound at 10 mg/kg on a 5-days-on, 9-days-off schedule for four weeks resulted in complete tumor regression.[3] These studies confirm that orally administered this compound reaches the tumor site at concentrations sufficient to induce a significant anti-cancer effect.
Clinical Pharmacokinetics
The ongoing Phase 1/2 clinical trial (NCT05546268) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with selected advanced solid tumors.[4]
Study Design and Dosing
The Phase 1 portion of the study involves dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients have been dosed at 0.5 mg, 1 mg, and 2 mg with dosing schedules of 5-days-on/9-days-off and 21-days-on/7-days-off.[5]
Pharmacokinetic Profile
Interim results from the clinical trial indicate that this compound has a favorable pharmacokinetic profile.[6] However, specific quantitative PK parameters such as Cmax, Tmax, AUC, and half-life from the human studies have not yet been publicly reported.
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed by measuring the degradation of its target protein, GSPT1. Across all evaluated dose levels (0.5 mg, 1 mg, and 2 mg), administration of this compound resulted in an approximately 60% reduction in GSPT1 protein expression in both peripheral blood mononuclear cells (PBMCs) and tumor tissue biopsies.[6] This level of target engagement is consistent with the degradation levels observed in preclinical studies that were associated with anti-tumor activity. The consistent and robust GSPT1 degradation across the tested dose range suggests a saturated pharmacodynamic response, with 0.5 mg considered a fully active dose from a pharmacodynamic standpoint.[6]
Mechanism of Action and Signaling Pathway
This compound functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a GSPT1-directed molecular glue degrader.
This compound binds to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), which is part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7] This binding event induces a conformational change in CRBN, creating a novel binding surface that allows for the recruitment of the neosubstrate, GSPT1.[8] The formation of this ternary complex (CRBN-MRT-2359-GSPT1) leads to the polyubiquitination of GSPT1 by the E3 ligase complex. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1 impairs the termination of protein translation, a process to which MYC-driven cancer cells are particularly sensitive.[9] This disruption of protein synthesis ultimately leads to the downregulation of MYC-oncogenic signaling and induces apoptosis in tumor cells.[7]
Experimental Protocols
While specific, detailed protocols for the pharmacokinetic analysis of this compound are proprietary, the following sections describe the general methodologies employed for key experiments.
In Vivo Pharmacokinetic Studies in Preclinical Models
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in animal models (e.g., mice, rats).
Typical Workflow:
Caption: General workflow for in vivo pharmacokinetic studies.
-
Animal Dosing: A defined dose of this compound is administered to the study animals, typically via oral gavage to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein in mice).
-
Plasma Preparation: Blood samples are processed by centrifugation to separate plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
In Vivo GSPT1 Degradation Assessment
Objective: To measure the extent of GSPT1 protein degradation in tissues of interest (e.g., tumor, PBMCs) following this compound administration.
Typical Workflow:
Caption: General workflow for assessing in vivo GSPT1 degradation.
-
Treatment: Tumor-bearing animals are treated with this compound at various doses and for specified durations.
-
Tissue Collection: At the end of the treatment period, tumor tissues and/or blood (for PBMC isolation) are collected.
-
Protein Extraction: Tissues are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for GSPT1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for protein loading.
-
Analysis: The protein bands are visualized, and the band intensities are quantified using densitometry. The level of GSPT1 is normalized to the loading control and compared between treated and vehicle control groups to determine the percentage of degradation.
Summary and Future Directions
This compound is a promising, orally bioavailable GSPT1-directed molecular glue degrader with a favorable pharmacokinetic and pharmacodynamic profile. Preclinical and early clinical data have demonstrated its potential in treating MYC-driven solid tumors through a novel mechanism of action. Future publications from the ongoing clinical trial are anticipated to provide more detailed quantitative pharmacokinetic data, including Cmax, Tmax, AUC, half-life, and information on its metabolism and excretion in humans. Further studies will also likely focus on refining the dosing schedule and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Monte Rosa Therapeutics Presents Preclinical Data Highlighting Potential of GSPT1-directed Molecular Glue Degrader this compound to Target Myc-driven Cancers at AACR Annual Meeting 2022 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRT-2359 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for proteasomal degradation.[1][2][3] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent degradation of GSPT1.[2][3] This mechanism has shown significant anti-proliferative activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound represents a promising therapeutic strategy for cancers dependent on high levels of MYC expression.[7] MYC-driven tumors exhibit a heightened reliance on protein translation, making them particularly vulnerable to the disruption of this process.[6][7] The degradation of GSPT1 by this compound leads to a downstream reduction in MYC protein levels, thereby inhibiting tumor growth.[4][6] The following protocols describe methods to quantify the anti-proliferative effects and target degradation induced by this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | MYC Status | IC50 (nM) | Notes |
| AR-positive/MYC-high Prostate Cancer (unspecified) | Prostate Cancer | MYC-high | ~50-150 | Sensitive to this compound.[4] |
| AR-negative/MYC-low Prostate Cancer (unspecified) | Prostate Cancer | MYC-low | >10,000 | Resistant to this compound.[4] |
| CAL51 | Breast Cancer | Not specified | 150 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro GSPT1 Degradation by this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Notes |
| NCI-H1155 | Non-Small Cell Lung Cancer | 2.1 | >95 | |
| ABC-1 | Not specified | 9.8 | >95 | |
| NCI-H2023 | Not specified | 28.8 | >95 | |
| NCI-H441 | Not specified | 9.4 | >95 | |
| CAL51 | Breast Cancer | 5 | 100 |
DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for the described in vitro assays.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. gdch.app [gdch.app]
- 3. Facebook [cancer.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for MRT-2359 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MRT-2359, a potent and selective oral molecular glue degrader of the translation termination factor GSPT1. This compound has shown significant anti-tumor activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[1][2][3] This document offers guidance on dosage, administration, and experimental protocols to facilitate reproducible and effective in vivo studies.
Introduction
This compound is an orally bioavailable small molecule that induces the degradation of GSPT1 by promoting its interaction with the E3 ubiquitin ligase component, cereblon (CRBN).[4] MYC-driven cancers exhibit a strong dependence on high levels of protein translation, creating a vulnerability to the disruption of this process.[5][6] By degrading GSPT1, this compound effectively impairs protein synthesis, leading to preferential anti-proliferative activity and tumor regression in preclinical models with high L-MYC or N-MYC expression.[1][7]
Signaling Pathway
The mechanism of action of this compound involves the targeted degradation of GSPT1, which leads to a cascade of downstream events culminating in anti-tumor activity.
Caption: this compound mechanism of action.
Quantitative Data Summary
Preclinical in vivo studies have demonstrated the dose-dependent efficacy of this compound in various xenograft models. The following tables summarize key quantitative data from these studies.
| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Immunodeficient Mice | Prostate Cancer (22RV1) | 3 | Oral Gavage | Daily | -32% tumor regression |
| Immunodeficient Mice | Prostate Cancer (22RV1) | 10 | Oral Gavage | Daily | Complete tumor regression (TV=0) |
| Immunodeficient Mice | Prostate Cancer (22RV1) | 10 | Oral Gavage | 5 days on / 9 days off | -8% tumor regression |
| Immunodeficient Mice | Prostate Cancer (NCI-H660) | 3 | Oral Gavage | 5 days on / 9 days off | -7% tumor regression |
| Immunodeficient Mice | Prostate Cancer (NCI-H660) | 10 | Oral Gavage | 5 days on / 9 days off | -78% tumor regression |
| Immunodeficient Mice | Prostate Cancer (NCI-H660) | 10 | Oral Gavage | Daily | -100% tumor regression |
Experimental Protocols
Preparation of this compound for Oral Administration
Note: The precise formulation for this compound used in the published preclinical studies has not been detailed. The following protocol is a general guideline for preparing poorly water-soluble compounds for oral gavage in mice and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a vehicle, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication may aid in dissolution.
-
Add PEG300 and vortex thoroughly to ensure a homogenous mixture.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline or water to the desired final volume and vortex until the solution is clear and uniform.
-
The final concentration should be calculated based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the volume to be administered to each animal (typically 100-200 µL for a 20-25 g mouse).
-
It is recommended to prepare the formulation fresh on the day of administration.
Xenograft Tumor Model Establishment
Cell Lines:
-
NCI-H660: Human neuroendocrine prostate cancer cell line.
-
22RV1: Human prostate carcinoma cell line.
Animals:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
Procedure:
-
Culture NCI-H660 or 22RV1 cells under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the animals for tumor growth.
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for in vivo efficacy studies.
Detailed Steps:
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital calipers at least twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control orally via gavage according to the chosen dosing schedule (daily or intermittent).
-
Monitoring during Treatment: Continue to monitor tumor volume and animal body weight at least twice a week. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Humane endpoints should be observed in accordance with institutional guidelines.
-
Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Further pharmacodynamic analysis of tumor tissue can be performed to assess GSPT1 degradation and downstream signaling effects.
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, it is recommended to perform pharmacodynamic (PD) analysis on tumor and/or surrogate tissues.
Protocol:
-
Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose of this compound.
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to assess the levels of GSPT1, MYC (c-MYC, N-MYC, or L-MYC), and downstream markers of the integrated stress response (e.g., phosphorylated eIF2α, ATF4).
-
Quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of GSPT1 degradation and the impact on downstream signaling pathways.
Conclusion
This compound is a promising therapeutic agent for MYC-driven cancers. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further evaluate its efficacy and mechanism of action. Careful attention to formulation, dosing, and animal monitoring is crucial for obtaining reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Monte Rosa Therapeutics Presents Preclinical Data from [globenewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 6. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for this compound in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MRT-2359 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for degradation by the E3 ubiquitin ligase cereblon (CRBN).[1][2] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various xenograft models, particularly those driven by the MYC oncogene.[3][4] MYC-driven cancers often exhibit a heightened dependency on protein translation, making them particularly vulnerable to GSPT1 degradation.[3] The degradation of GSPT1 leads to a disruption of protein synthesis, resulting in the suppression of key oncogenic drivers like c-MYC, and ultimately, tumor regression.[5]
These application notes provide detailed protocols for the use of this compound in xenograft models, covering experimental design, data interpretation, and key methodologies for assessing anti-tumor efficacy and pharmacodynamic effects.
Mechanism of Action
This compound acts as a "molecular glue," inducing a proximity between GSPT1 and the E3 ubiquitin ligase component, cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The loss of GSPT1 impairs translation termination, causing ribosome stalling and a global reduction in protein synthesis. In MYC-driven tumors, this disruption of the translational machinery leads to a significant decrease in the levels of MYC protein itself, thereby inhibiting tumor cell proliferation and survival.[1][3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for this compound in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CRISPR Screen to Identify MRT-2359 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-2359 is a novel, orally bioavailable molecular glue degrader that selectively targets the translation termination factor GSPT1 for proteasomal degradation. By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound leads to the ubiquitination and subsequent degradation of GSPT1. This mechanism is particularly effective in MYC-driven cancers, which exhibit a strong dependence on high rates of protein translation. The degradation of GSPT1 disrupts protein synthesis, leading to downregulation of MYC protein levels and potent anti-tumor activity. While promising, the emergence of drug resistance is a common challenge for targeted therapies. This application note provides a comprehensive guide to utilizing CRISPR-Cas9 screening technology to systematically identify and validate genetic alterations that confer resistance to this compound.
Putative Resistance Mechanisms to this compound
Based on the mechanism of action of molecular glue degraders, several potential resistance mechanisms can be hypothesized:
-
Mutations in the Target Protein (GSPT1): Alterations in the GSPT1 protein, particularly within the degron motif recognized by the this compound-CRBN complex, can prevent the formation of the ternary complex, thereby abrogating degradation. Studies have shown that mutations in the β-hairpin structural degron of GSPT1 can confer resistance to molecular glue degraders.
-
Mutations in the E3 Ligase Complex (CRBN): As a critical component of the degradation machinery, mutations in CRBN can impair its ability to bind to this compound or to ubiquitinate GSPT1. Loss-of-function mutations or alterations in the drug-binding domain of CRBN are known mechanisms of resistance to other CRBN-targeting molecular glues like immunomodulatory drugs (IMiDs).
-
Alterations in the Ubiquitin-Proteasome System (UPS): Downregulation or mutation of other components of the UPS, such as ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), or proteasome subunits, could potentially lead to resistance by impairing the overall protein degradation process.
-
Activation of Bypass Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of protein translation, allowing for continued proliferation and survival despite GSPT1 degradation.
Experimental Protocols
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss of function leads to this compound resistance.
Part 1: Genome-Wide CRISPR-Cas9 Knockout Screen
1.1. Cell Line Selection and Culture:
-
Select a cancer cell line that is sensitive to this compound. A MYC-driven cancer cell line, such as a small cell lung cancer (SCLC) or non-small cell lung cancer (NSCLC) line with high N-Myc or L-Myc expression, would be an appropriate model.
-
Culture the selected cell line under standard conditions, ensuring the cells are healthy and in the logarithmic growth phase before transduction.
1.2. sgRNA Library and Lentivirus Production:
-
Utilize a commercially available or custom-designed genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3). These libraries typically contain multiple sgRNAs targeting each gene to ensure robust knockout.
-
Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant 48-72 hours post-transfection, filter, and determine the viral titer.
1.3. Lentiviral Transduction of Cas9 and sgRNA Library:
-
First, establish a stable Cas9-expressing cell line by transducing the parental cells with a lentivirus expressing Cas9 and a selectable marker (e.g., blasticidin). Select for a stable, high-Cas9-expressing population.
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that the majority of cells receive a single sgRNA, which is crucial for linking a specific gene knockout to the resistance phenotype.
-
Maintain a sufficient number of cells during transduction to ensure adequate library representation (at least 500-1000 cells per sgRNA in the library).
1.4. Antibiotic Selection and Baseline Cell Collection:
-
After 48-72 hours of transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for the sgRNA library vector.
-
After selection is complete (typically 7-10 days), harvest a portion of the cells to serve as the baseline (Day 0) reference for sgRNA distribution.
1.5. This compound Drug Selection:
-
Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to be cytotoxic to the parental cell line (e.g., IC80-IC90) to provide strong selective pressure.
-
Culture the cells for an extended period (e.g., 14-21 days), passaging as needed and maintaining the selective pressure. Ensure a sufficient number of cells are maintained throughout the screen to preserve library complexity.
1.6. Genomic DNA Extraction and Next-Generation Sequencing (NGS):
-
At the end of the drug selection period, harvest genomic DNA from both the control and this compound-treated cell populations, as well as the Day 0 baseline sample.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in each population. Aim for a read depth of at least 200-500 reads per sgRNA.
1.7. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Utilize bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and baseline populations.
-
Genes with multiple sgRNAs showing significant enrichment are considered high-confidence hits for conferring resistance to this compound.
Part 2: Hit Validation
2.1. Individual Gene Knockout:
-
For the top candidate genes identified in the primary screen, validate their role in this compound resistance by generating individual knockout cell lines.
-
Design 2-3 independent sgRNAs per candidate gene to rule out off-target effects.
-
Transduce the parental Cas9-expressing cell line with each individual sgRNA and confirm gene knockout by Sanger sequencing and western blotting for the target protein.
2.2. In Vitro Resistance Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo) to compare the sensitivity of the individual gene knockout cell lines to this compound with that of the parental cell line.
-
A significant increase in the IC50 value for this compound in the knockout cells compared to the parental cells confirms the gene's role in resistance.
2.3. Orthogonal Validation:
-
To further strengthen the findings, use an alternative method to suppress the target gene's function, such as RNA interference (RNAi).
-
Demonstrating that both CRISPR-mediated knockout and shRNA-mediated knockdown of the candidate gene lead to this compound resistance provides strong evidence for its involvement in the resistance mechanism.
Data Presentation
The results of a CRISPR screen for this compound resistance can be summarized in tables to facilitate comparison and interpretation.
Table 1: Top Enriched Genes from a Genome-Wide CRISPR Screen for this compound Resistance (Hypothetical Data)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| CRBN | Cereblon | 8.5 | 1.2e-8 | 2.5e-7 |
| GSPT1 | G1 to S Phase Transition 1 | 7.9 | 3.4e-8 | 5.1e-7 |
| UBE2G1 | Ubiquitin Conjugating Enzyme E2 G1 | 6.2 | 5.6e-7 | 7.8e-6 |
| CUL4A | Cullin 4A | 5.8 | 1.1e-6 | 1.3e-5 |
| DDB1 | Damage Specific DNA Binding Protein 1 | 5.5 | 2.3e-6 | 2.5e-5 |
| RPS15 | Ribosomal Protein S15 | 4.9 | 8.9e-6 | 9.1e-5 |
| EIF3A | Eukaryotic Translation Initiation Factor 3A | 4.5 | 1.5e-5 | 1.6e-4 |
Table 2: Validation of Top Hits by Individual Gene Knockout and IC50 Shift (Hypothetical Data)
| Gene Knockout | This compound IC50 (nM) | Fold Change in IC50 (vs. Parental) |
| Parental | 15 | 1.0 |
| CRBN KO | > 1000 | > 66.7 |
| GSPT1 KO | 850 | 56.7 |
| UBE2G1 KO | 450 | 30.0 |
| CUL4A KO | 380 | 25.3 |
| Non-targeting Control | 18 | 1.2 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: CRISPR screen experimental workflow.
Application Notes and Protocols for MRT-2359: A Tool for Studying Protein Translation Termination
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a GSPT1-directed molecular glue degrader.[1][2][3] It represents a powerful chemical tool for investigating the fundamental processes of protein translation termination and for exploring novel therapeutic strategies against cancers with high MYC expression.[2][4][5] This document provides detailed application notes and protocols for utilizing this compound in research settings.
Mechanism of Action: this compound induces the degradation of the translation termination factor GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a).[6][7] It achieves this by promoting the formation of a ternary complex between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1.[1][5][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The degradation of GSPT1 disrupts the termination of protein synthesis, causing ribosomes to stall at stop codons.[4] This impairment of protein synthesis has a profound anti-proliferative effect, particularly in cancer cells that are addicted to high levels of protein translation, such as those driven by the MYC oncogene.[1][2][4] The degradation of GSPT1 by this compound also leads to a downstream reduction in MYC protein levels and the downregulation of MYC target genes.[2][5]
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
| Parameter | Cell Line | Value | Reference |
| CRBN Binding (HTRF; IC50) | - | 113 nM | |
| Ternary Complex Formation (HTRF; IC50) | - | 7 nM | |
| GSPT1 Degradation (DC50) | CAL51 | 5 nM | [9] |
| NCI-H1155 | 2.1 nM | ||
| ABC-1 | 9.8 nM | ||
| NCI-H441 | 9.4 nM | ||
| NCI-H2023 | 28.8 nM | ||
| Cell Viability (EC50) | CAL51 | 150 nM | [9] |
| Anti-proliferative Activity (IC50) | MYC-driven cell lines (e.g., NSCLC, SCLC) | >30 nM and <300 nM | [10] |
Note: IC50 and DC50 values can vary depending on the specific experimental conditions and cell lines used.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Monte Rosa Therapeutics Announces FDA Clearance of Investigational New Drug Application for this compound, a GSPT1-directed Molecular Glue Degrader - Monte Rosa Therapeutics [ir.monterosatx.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 7. ulab360.com [ulab360.com]
- 8. Facebook [cancer.gov]
- 9. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MRT-2359 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MRT-2359.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its selectivity?
A1: this compound is a molecular glue degrader that selectively targets the translation termination factor GSPT1 for degradation.[1][2][3] It functions by inducing an interaction between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][3] This targeted degradation of GSPT1 disrupts protein synthesis, a vulnerability that is particularly pronounced in MYC-driven cancer cells which are highly dependent on protein translation.[3][4] The high selectivity of this compound for GSPT1 is a key feature, and preclinical studies have shown it has minimal to no activity against other common CRBN neosubstrates such as IKZF1 and IKZF3.
Q2: What are the known off-target effects of this compound based on preclinical and clinical studies?
A2: Preclinical and clinical data indicate that this compound has a favorable safety profile with a low incidence of off-target effects.[1] A broad screening panel (CEREP panel) conducted at a concentration of 10 µM showed no significant off-target binding or activity. In clinical trials, this compound did not exhibit off-target effects that have been reported with other GSPT1 degraders, such as hypotension, cytokine release syndrome (CRS), or clinically significant hypocalcemia.[1] The most common adverse events observed in clinical trials were related to its on-target mechanism and included thrombocytopenia and neutropenia at higher doses.[1]
Q3: How can I experimentally assess the selectivity of this compound in my cellular model?
A3: To assess the selectivity of this compound in your specific experimental system, a global proteomics approach using mass spectrometry is the recommended method. This will allow for an unbiased and comprehensive analysis of protein level changes following treatment with this compound. A detailed protocol for such an experiment is provided in the "Experimental Protocols" section below. Additionally, comparing the effects of this compound in your parental cell line versus a cell line with a knockout or mutation in GSPT1 or CRBN can help to distinguish on-target from potential off-target effects.
Q4: I am observing the downregulation of proteins other than GSPT1 in my experiment. Is this an off-target effect?
A4: Not necessarily. The on-target effect of GSPT1 degradation is a reduction in protein synthesis.[5] This can lead to a decrease in the levels of proteins with short half-lives, as their natural degradation rate exceeds the now-reduced synthesis rate.[5] This is an indirect consequence of the on-target activity of this compound, not a direct off-target degradation event. To differentiate between direct off-target degradation and indirect effects of translation inhibition, you can perform a time-course experiment and observe the kinetics of protein downregulation. GSPT1 levels should decrease first, followed by a more gradual decrease in the levels of short-lived proteins.
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity at low concentrations of this compound.
-
Possible Cause: The cell line being used may be exceptionally sensitive to the inhibition of protein synthesis. This is more likely in cell lines with high MYC activity.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a western blot to confirm the degradation of GSPT1 at the concentrations causing toxicity.
-
Titrate Concentration: Perform a dose-response curve with a wider range of lower concentrations to identify a therapeutic window where GSPT1 is degraded without immediate, widespread toxicity.
-
Assess Cell Line Dependency: If not already known, characterize the MYC dependency of your cell line. High MYC expression is correlated with increased sensitivity to GSPT1 degradation.[4]
-
Control for Solvent Effects: Ensure that the vehicle control (e.g., DMSO) is not contributing to the observed toxicity.
-
Issue 2: Degradation of other proteins besides GSPT1 is observed in my proteomics experiment.
-
Possible Cause 1: As mentioned in the FAQs, this could be an indirect effect on short-lived proteins due to the inhibition of protein synthesis.
-
Troubleshooting Steps 1:
-
Analyze Protein Half-life: Cross-reference the downregulated proteins with databases of protein half-lives. If the affected proteins are known to be short-lived, this is likely an indirect on-target effect.
-
Time-Course Analysis: Conduct a time-course proteomics experiment. GSPT1 degradation should precede the downregulation of other proteins.
-
-
Possible Cause 2: The observed protein degradation may be a genuine off-target effect in your specific cellular context.
-
Troubleshooting Steps 2:
-
Orthogonal Validation: Validate the proteomics results for key potential off-targets using an orthogonal method, such as western blotting.
-
CRBN Dependency Test: To determine if the off-target degradation is mediated by the same molecular glue mechanism, perform the experiment in a CRBN knockout or knockdown cell line. If the degradation of the off-target protein is rescued, it is a CRBN-dependent off-target effect.
-
Consult Literature: Review literature for known off-targets of other GSPT1 degraders, as there might be class-specific off-target effects.
-
Data Presentation
Table 1: Summary of Clinically Observed On-Target and Off-Target Effects of this compound
| Effect Type | Adverse Event | Dose Level | Severity (Grade) | Notes |
| On-Target | Thrombocytopenia | 2 mg (5-days-on/9-days-off) | 4 (Dose-Limiting Toxicity) | Consistent with preclinical toxicology studies.[1] |
| On-Target | Neutropenia | 2 mg (5-days-on/9-days-off) | 4 (Non-Dose-Limiting) | Consistent with preclinical toxicology studies.[1] |
| Off-Target | Hypotension | Not Observed | N/A | A known safety limitation of other GSPT1 degraders.[1] |
| Off-Target | Cytokine Release Syndrome (CRS) | Not Observed | N/A | A known safety limitation of other GSPT1 degraders.[1] |
| Off-Target | Clinically Significant Hypocalcemia | Not Observed | N/A | A known safety limitation of other GSPT1 degraders.[1] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Profiling of this compound
-
Cell Culture and Treatment:
-
Plate your cells of interest at a consistent density and allow them to adhere and enter the exponential growth phase.
-
Treat the cells with this compound at the desired concentration (e.g., 1x, 10x, and 100x the GSPT1 degradation DC50) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include a positive control for protein synthesis inhibition, such as cycloheximide.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors. . * Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion and Peptide Labeling:
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
For quantitative proteomics, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis:
-
Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.
-
Filter the list of downregulated proteins against known short-lived proteins to distinguish between potential direct off-targets and indirect effects of translation inhibition.
-
Visualizations
Caption: Mechanism of this compound-induced GSPT1 degradation.
Caption: Troubleshooting workflow for unexpected protein downregulation.
References
- 1. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Optimizing MRT-2359 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MRT-2359 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective GSPT1 molecular glue degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1.[1][2][3] It functions by inducing the formation of a complex between the E3 ubiquitin ligase component cereblon (CRBN) and GSPT1, which leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4] This degradation of GSPT1 disrupts protein translation, a process to which cancer cells with high MYC expression are particularly addicted.[2][4][5] The resulting impairment of protein synthesis and indirect reduction of MYC expression and transcriptional activity leads to the inhibition of proliferation in MYC-driven tumors.[1][2]
Q2: In which cancer types and cell lines is this compound most effective?
Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity in cancer cell lines with high expression of MYC, particularly N-MYC and L-MYC.[4][6] Its efficacy has been shown in various cancer models, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[2][6][7] The sensitivity of cancer cell lines to this compound is often associated with the expression levels of androgen receptor (AR) and c-MYC in prostate cancer.[7]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year.[8] The powder form of this compound can be stored at -20°C for up to three years.[8]
Q4: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. The IC50 for anti-proliferative activity in sensitive, MYC-driven cancer cell lines is generally in the range of >30 nM to <300 nM.[6] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell model.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | MYC Status | IC50 Range | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | High N-MYC | >30 nM and <300 nM | [6] |
| Small Cell Lung Cancer (SCLC) | High L-MYC | >30 nM and <300 nM | [6] |
| Prostate Cancer | AR and c-MYC expression associated with sensitivity | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Allow the vial of this compound to equilibrate to room temperature before opening. Reconstitute the powder in fresh, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 495.38 g/mol ), add 201.86 µL of DMSO.
-
Stock Solution Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[8]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the working solutions in your desired cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]
-
Cell Viability Measurement: Following incubation, measure cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| This compound Precipitates in Culture Medium | Poor solubility of the compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (typically ≤ 0.1%). Prepare fresh working solutions from a clear stock solution for each experiment. Gentle warming and vortexing of the stock solution before dilution may help. |
| Inconsistent or No Anti-proliferative Effect | The cell line may not be dependent on the MYC pathway. | Confirm the MYC expression status (N-MYC, L-MYC, or c-MYC) of your cell line. This compound is most effective in MYC-driven cancers.[2][4][5] |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| High Background Signal in Assays | Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. |
| Variable Results Between Experiments | Inconsistent cell seeding density or passage number. | Use cells within a consistent range of passage numbers and ensure uniform cell seeding across all wells and experiments. |
| Degradation of this compound. | Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Use fresh working solutions for each experiment. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. Facebook [cancer.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ir.monterosatx.com [ir.monterosatx.com]
- 8. selleckchem.com [selleckchem.com]
MRT-2359 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MRT-2359.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1][2] A stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve the compound.[1] It is important to use fresh, high-purity DMSO, as hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of this compound.[1][2]
Q2: How should I store the solid powder form of this compound?
A2: The solid powder of this compound, which is a white to off-white solid, should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
Q3: What are the storage conditions for this compound in solvent?
A3: Once dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1]
Q4: How is this compound shipped?
A4: this compound is typically shipped at room temperature within the continental US, though shipping conditions may vary for other locations.[1]
Data Summary: Storage and Stability Conditions
The following table summarizes the recommended storage conditions for this compound in its solid and solvent forms.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available in the provided search results. The storage recommendations are based on information from suppliers.
Troubleshooting Guide
Issue: Difficulty dissolving this compound in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO. What should I do?
-
Answer:
-
Ensure High-Quality DMSO: Use fresh, anhydrous, high-purity DMSO. This compound's solubility can be significantly impacted by moisture in the DMSO.[1][2]
-
Use Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.[1]
-
Warm Gently: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. Avoid excessive heat, which could lead to degradation.
-
Issue: Potential degradation of this compound solution.
-
Question: I suspect my this compound solution has degraded. How can I check for this and prevent it?
-
Answer:
-
Visual Inspection: Check for any color changes or precipitation in the solution.
-
Analytical Confirmation: If you have access to analytical instrumentation, you can confirm the integrity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main peak area.
-
Proper Storage: To prevent degradation, always store the stock solution at the recommended temperatures (-80°C for long-term, -20°C for short-term) and use it within the specified timeframe.[1] Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use experiments.
-
Visual Guides
The following workflow can be used to troubleshoot common issues with this compound stability and storage.
References
Technical Support Center: MRT-2359 In Vivo Efficacy
This guide provides troubleshooting for common issues encountered during in vivo efficacy studies with MRT-2359, a potent and selective oral molecular glue degrader of GSPT1.[1][2] this compound is under investigation for MYC-driven solid tumors, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[3][4][5] Its mechanism involves inducing the degradation of the GSPT1 protein, which disrupts the protein synthesis machinery essential for the rapid proliferation of cancer cells addicted to high MYC expression.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected tumor growth inhibition with this compound in my xenograft model?
A1: Lack of efficacy can stem from multiple factors, ranging from drug formulation to the selection of the animal model. Follow this workflow to diagnose the issue.
Figure 1. Workflow for troubleshooting lack of in vivo efficacy.
Potential Causes & Solutions:
-
Drug Formulation and Administration: this compound is orally bioavailable.[4] However, improper formulation can lead to poor absorption.
-
Check: Ensure the vehicle is appropriate and that this compound is fully solubilized or uniformly suspended. Verify oral gavage techniques to ensure accurate and consistent dosing.[7]
-
Solution: Conduct a pilot pharmacokinetic (PK) study to confirm systemic exposure after oral administration.
-
-
Suboptimal Dosing or Schedule: The dose may be insufficient to achieve the necessary level of GSPT1 degradation in the tumor.
-
Check: Preclinical studies have shown efficacy with both continuous daily (QD) and intermittent (e.g., 5 days on / 9 days off) dosing schedules.[2]
-
Solution: If toxicity is not a concern, consider a dose-escalation study. Evaluate both daily and intermittent schedules, as the latter may be effective and better tolerated.[5]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect: The drug may be present in the plasma but not reaching the tumor at sufficient concentrations or for a long enough duration to degrade GSPT1 effectively.
-
Check: Target GSPT1 degradation of approximately 60% in tumor biopsies has been associated with activity.[1]
-
Solution: Collect tumor samples at various time points post-dosing to measure this compound concentration (PK) and GSPT1 protein levels (PD) via methods like mass spectrometry or Western blot.[1] This will confirm target engagement.
-
-
Incorrect Model Selection: The antitumor activity of this compound is preferential to tumors with high expression of MYC family members (c-MYC, L-MYC, N-MYC) or a neuroendocrine phenotype.[8]
Table 1: Hypothetical Dosing Regimen Comparison in a MYC-High NSCLC Xenograft Model
| Group | Dose (mg/kg, p.o.) | Schedule | Mean Tumor Growth Inhibition (%) | Mean GSPT1 Degradation (Tumor, 24h) | Body Weight Change (%) |
| Vehicle | - | QD | 0 | 0 | +2.5 |
| This compound | 3 | QD | 45 | 55% | -3.0 |
| This compound | 10 | QD | 95 (regression) | 80% | -8.5 |
| This compound | 10 | 5 days on / 9 days off | 80 (regression) | 75% | -4.0 |
Q2: I'm observing significant toxicity (e.g., >15% body weight loss, lethargy) in my study animals. What should I do?
A2: Toxicity is a common challenge with potent anti-cancer agents. A systematic approach is needed to manage adverse effects while maintaining efficacy.
Figure 2. Decision tree for managing in vivo toxicity.
Potential Causes & Solutions:
-
Dose is Too High: The maximum tolerated dose (MTD) may be lower in the specific mouse strain or model being used.
-
Solution: Reduce the dose by 25-50% and monitor the animals closely. Assess if antitumor efficacy can be maintained at a lower, better-tolerated dose.
-
-
Continuous Dosing Schedule: Daily administration may not allow for adequate recovery between doses.
-
Off-Target Effects or On-Target Toxicity: While this compound is highly selective for GSPT1, degradation of this essential protein can impact healthy, proliferating tissues.[3]
-
Solution: Implement supportive care measures, such as providing hydration supplements or softened food. Monitor key hematological parameters if bone marrow suppression is suspected, a known risk for some targeted therapies.[10]
-
Table 2: Toxicity Management Strategies
| Observed Sign | Severity | Recommended Action |
| Body Weight Loss | 10-15% | Monitor daily; consider supportive care. |
| Body Weight Loss | >15% | Reduce dose or switch to intermittent schedule. |
| Lethargy, Hunched Posture | Mild-Moderate | Provide supportive care; check hydration. |
| Lethargy, Hunched Posture | Severe | Stop treatment; consult veterinary staff. |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a MYC-High Xenograft Model
-
Cell Culture: Culture a MYC-high cell line (e.g., NCI-H660) under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.[7]
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow at least one week of acclimation.[11]
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Monitor tumor growth 2-3 times per week with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle via oral gavage according to the planned dose and schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times weekly. Monitor for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the vehicle group reach the predetermined maximum size, or when humane endpoints are met. Collect terminal tumor and plasma samples for PK/PD analysis.
Protocol 2: Western Blot for GSPT1 Degradation
-
Sample Preparation: Homogenize flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against GSPT1 (1:1000) and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Imaging: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of GSPT1 degradation relative to the loading control and the vehicle-treated group.
This compound Mechanism of Action
This compound is a molecular glue degrader. It works by inducing a new interaction between the E3 ubiquitin ligase component cereblon (CRBN) and the translation termination factor GSPT1.[1][12] This new complex formation leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6] MYC-driven cancer cells are highly dependent on protein translation to sustain their rapid growth, making them particularly vulnerable to the loss of GSPT1.[4] The degradation of GSPT1 disrupts protein synthesis, leading to the downregulation of oncogenic proteins like MYC itself and ultimately causing cell death.[12]
References
- 1. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
Technical Support Center: Measuring GSPT1 Degradation Kinetics with MRT-2359
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to measure the degradation kinetics of GSPT1 when using the molecular glue degrader, MRT-2359.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable selective molecular glue degrader.[1] It works by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[3][4] This targeted degradation of GSPT1 disrupts MYC-driven protein translation, which can inhibit the proliferation of cancer cells highly dependent on this process.[1][5]
Q2: What are the key parameters to measure when assessing GSPT1 degradation kinetics?
A2: The key kinetic parameters to determine are the degradation rate constant (kdeg), the maximum fraction of protein degraded (Dmax), and the concentration of the degrader that results in 50% of the maximal degradation (DC50).[6] Additionally, the time required for 50% degradation (t1/2) is a critical parameter.
Q3: Which cell lines are suitable for GSPT1 degradation experiments with this compound?
A3: Cell lines with high expression of MYC, such as N-MYC or L-MYC, are particularly sensitive to GSPT1 degradation by this compound.[7][8] Examples include certain non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines.[7][8] It is crucial to use cell lines with sufficient expression of the CRBN E3 ligase, as it is essential for the mechanism of action of this compound.[2][9]
Q4: My GSPT1 degradation results are inconsistent. What are the potential causes?
A4: Inconsistent results can arise from several factors, including:
-
Cell line variability: Different cell lines may have varying levels of CRBN or other components of the ubiquitin-proteasome system.[9]
-
Compound stability: Ensure the this compound compound is properly stored and handled to maintain its activity.
-
Experimental technique: Variations in cell seeding density, treatment duration, and cell lysis procedures can introduce variability.[9]
-
Off-target effects: At high concentrations, some degraders can have off-target effects that may indirectly impact GSPT1 levels.[10]
Experimental Protocols
Western Blotting for GSPT1 Degradation Time Course
This protocol allows for the semi-quantitative analysis of GSPT1 protein levels over time following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM13)[11]
-
This compound (stored at -20°C or -80°C)[7]
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle control for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[11]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.[11]
-
Add ice-cold RIPA buffer with inhibitors to each well.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a membrane.[11]
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate with primary antibodies (anti-GSPT1 and loading control) overnight at 4°C.[11]
-
Wash the membrane with TBST.[11]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.[11]
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.[11]
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the GSPT1 band intensity to the loading control.[11]
-
Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control for each time point.
-
Cycloheximide (CHX) Chase Assay to Determine GSPT1 Half-Life
This assay measures the degradation rate of GSPT1 by inhibiting new protein synthesis.[12]
Materials:
-
All materials from the Western Blotting protocol
-
Cycloheximide (CHX) solution (dissolved in DMSO)[13]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as described for the Western blot protocol.
-
Treat cells with either this compound or DMSO vehicle for a predetermined time to induce GSPT1 degradation.
-
-
CHX Treatment:
-
Time Course Collection:
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).[13]
-
-
Western Blot Analysis:
-
Perform Western blotting as described above to determine the levels of GSPT1 at each time point.
-
-
Data Analysis:
-
Quantify the GSPT1 band intensities and normalize to the loading control.
-
Plot the percentage of remaining GSPT1 against time.
-
Calculate the half-life (t1/2) of GSPT1, which is the time it takes for the protein level to decrease by 50%.
-
Data Presentation
Table 1: GSPT1 Degradation Kinetics in MV4-11 Cells Treated with SJ6986 (a GSPT1 degrader)
| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) |
| 4 hours | 100 nM | ~90% | 9.7 |
| 24 hours | 100 nM | >90% | 2.1 |
Data adapted from literature.[15]
Table 2: Key Kinetic Parameters for Targeted Protein Degradation
| Parameter | Description |
| kdeg | The first-order rate constant of degradation. |
| Dmax | The maximum percentage of protein degradation achieved. |
| DC50 | The concentration of the degrader that produces 50% of the maximal degradation effect. |
| t1/2 | The time required for the protein level to be reduced by half. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of GSPT1 degradation induced by this compound.
Caption: Experimental workflow for Western blot analysis of GSPT1 degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No GSPT1 degradation observed | Inactive this compound compound. | Test a fresh batch of the compound and verify its purity and activity. |
| Low CRBN expression in the cell line. | Confirm CRBN expression via Western blot or qPCR. Consider using a different cell line with known high CRBN expression.[9] | |
| Proteasome inhibition. | Use a proteasome activity assay to ensure the proteasome is functional in your experimental system.[9] | |
| High variability between replicates | Inconsistent cell seeding density. | Use a cell counter to ensure consistent cell numbers in each well.[9] |
| Inaccurate compound dosing. | Use calibrated pipettes and perform serial dilutions carefully.[9] | |
| Variable incubation times. | Ensure precise timing for treatment and harvesting of all samples.[9] | |
| Degradation of GSPT1 is too slow or fast | Insufficient or excessive treatment time. | Conduct a detailed time-course experiment with more frequent time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[10] |
| Suboptimal compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | |
| Off-target effects observed | High concentration of this compound. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration and use the lowest effective concentration.[10] |
| The degrader may affect other proteins. | Perform a proteomics analysis to identify other downregulated proteins. Use a degradation-resistant GSPT1 mutant as a control.[10] |
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 5. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results with MRT-2359
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRT-2359, a selective molecular glue degrader of the translation termination factor GSPT1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that functions as a molecular glue degrader.[1][2][3] It induces the targeted degradation of the G1 to S phase transition 1 (GSPT1) protein by promoting its interaction with the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. As GSPT1 is a key factor in translation termination, its degradation disrupts protein synthesis.[2][4] This disruption is particularly cytotoxic to cancer cells with high MYC expression (N-MYC, L-MYC, or c-MYC), which are highly dependent on protein translation to sustain their rapid growth and proliferation.[2][4][5]
Q2: Why is this compound more effective in MYC-driven cancers?
MYC-driven tumors are characterized by an elevated rate of protein synthesis, a state often referred to as "translational addiction."[2][5] This heightened dependency on the translational machinery makes them particularly vulnerable to disruptions in this process. Degradation of GSPT1 by this compound impairs translation termination, leading to ribosome stalling and the activation of the Integrated Stress Response (ISR).[1][6] This cellular stress response, when chronically activated, triggers apoptosis.[1][6] In cancer cells with low MYC expression, the lower reliance on high-fidelity protein synthesis may allow them to tolerate the effects of GSPT1 degradation to a greater extent.[2][5]
Q3: What are the expected downstream effects of GSPT1 degradation by this compound?
The primary downstream effect of GSPT1 degradation is the impairment of translation termination. This leads to a cascade of cellular events, including:
-
Activation of the Integrated Stress Response (ISR): Ribosome stalling due to improper translation termination is a potent trigger for the ISR. This involves the phosphorylation of eIF2α and the subsequent preferential translation of ATF4, a key transcription factor that regulates the expression of genes involved in stress adaptation and apoptosis.[1][6]
-
Inhibition of Global Protein Synthesis: A consequence of ISR activation is the general attenuation of protein synthesis.[6]
-
Induction of Apoptosis: Sustained activation of the ISR, particularly the ATF4-CHOP axis, can lead to programmed cell death.[1]
-
Downregulation of MYC: In MYC-driven cancer cells, GSPT1 degradation has been shown to lead to a decrease in MYC protein levels, further disrupting the oncogenic signaling pathways.[5][7]
Q4: Are there known off-target effects of this compound?
Preclinical studies have shown that this compound is highly selective for GSPT1 and its close homolog GSPT2.[4] However, as with any small molecule, the potential for off-target effects should be considered. It is important to note that some cereblon-based molecular glues have been reported to inadvertently degrade other proteins.[3] Researchers should include appropriate controls in their experiments to verify the specificity of the observed effects.
Troubleshooting Guide
Issue 1: GSPT1 protein levels are successfully degraded (confirmed by Western blot), but there is no significant effect on cell viability.
This is a commonly encountered scenario and can be attributed to several factors:
-
Low MYC expression in the cell line: The anti-proliferative effects of this compound are most pronounced in cells with high levels of MYC expression. In cell lines with low or absent MYC expression, GSPT1 degradation may not be sufficient to induce apoptosis.[2][5]
-
Recommendation: Confirm the MYC expression status of your cell line by Western blot or qPCR. If possible, test this compound in a panel of cell lines with varying and known MYC expression levels to establish a positive control for the expected phenotype.
-
-
Inefficient activation of the Integrated Stress Response (ISR): The cytotoxic effects of GSPT1 degradation are largely mediated by the ISR.[1][6] Some cell lines may have inherent resistance mechanisms that dampen the activation of this pathway.
-
Recommendation: Assess the activation of the ISR by performing a Western blot for key markers such as phosphorylated eIF2α (p-eIF2α) and ATF4. An increase in the levels of these proteins following this compound treatment would indicate successful ISR activation. If the ISR is not activated despite GSPT1 degradation, this may point to a cell-line-specific resistance mechanism.
-
-
Experimental conditions: The duration of the experiment and the cell density can influence the observed phenotype.
-
Recommendation: Extend the duration of the cell viability assay (e.g., up to 72 hours or longer) to allow sufficient time for the apoptotic program to be executed. Optimize cell seeding density to ensure that cells are in a logarithmic growth phase during the experiment.
-
Issue 2: High variability in experimental results between replicates.
High variability can arise from several sources:
-
Compound solubility and stability: this compound, like many small molecules, may have limited solubility in aqueous solutions.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent such as DMSO.[8] When diluting into culture media, ensure thorough mixing and avoid precipitation. It is advisable to prepare working solutions fresh for each experiment.
-
-
Cell culture conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media composition can all contribute to variability.
-
Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent level of confluency at the start of each experiment.
-
-
Assay-specific variability: The choice of assay and its execution can impact reproducibility.
-
Recommendation: For cell viability assays, ensure proper mixing of reagents and avoid edge effects in multi-well plates. For Western blotting, ensure equal protein loading and consistent transfer efficiency.
-
Issue 3: Unexpected sensitivity to this compound in a cell line presumed to have low MYC expression.
While MYC expression is a key determinant of sensitivity, other factors can play a role:
-
Neuroendocrine features: Some studies have shown that cancer cells with neuroendocrine features can exhibit sensitivity to GSPT1 degradation, sometimes independently of high MYC expression.[5][6]
-
Recommendation: Characterize the phenotype of your cell line to determine if it possesses neuroendocrine markers.
-
-
Undocumented MYC activity: The cell line may have elevated MYC activity that is not reflected in its baseline mRNA or protein expression levels.
-
Recommendation: Consider performing a functional assessment of MYC activity, such as a reporter assay, to get a more comprehensive understanding of the oncogenic signaling in your cell line.
-
Data Presentation
In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | MYC Status | IC50 (nM) |
| NCI-H1155 | NSCLC | N-MYC High | >30 and <300 |
| ABC-1 | NSCLC | N-MYC High | >30 and <300 |
| NCI-H2023 | NSCLC | N-MYC Low | >1000 |
| NCI-H441 | NSCLC | N-MYC Low | >1000 |
| 22RV1 | Prostate Cancer | c-MYC High | Sensitive |
| NCI-H660 | Prostate Cancer | Neuroendocrine | Sensitive |
| PC-3 | Prostate Cancer | c-MYC Low | Insensitive |
Note: Specific IC50 values for all cell lines are not publicly available. The table indicates the reported sensitivity range or classification.[4][6]
In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | MYC Status | Dosing Regimen | Outcome |
| 22RV1 Xenograft | Prostate Cancer | AR-V7 Positive | 10 mg/kg, p.o., 5 days on/9 days off for 4 weeks | Complete tumor regression |
| NCI-H660 Xenograft | Prostate Cancer | Neuroendocrine | 10 mg/kg, p.o., 5 days on/9 days off for 4 weeks | Complete tumor regression |
| High N-MYC NSCLC PDX | NSCLC | N-MYC High | Oral administration | Tumor regression |
| Low N-MYC NSCLC PDX | NSCLC | N-MYC Low | Oral administration | Limited or no activity |
p.o. = oral gavage; PDX = Patient-Derived Xenograft[2][4]
Experimental Protocols
Western Blot for GSPT1 Degradation
1. Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Be sure to include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
2. Compound Treatment:
-
The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
4. Assay:
-
For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.
-
For a CellTiter-Glo® assay, add the reagent according to the manufacturer's instructions and read the luminescence.
5. Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Polysome Profiling
1. Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control.
-
Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 10-15 minutes to stall ribosomes on the mRNA.[9][10]
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in a polysome lysis buffer on ice.[9]
-
Centrifuge to pellet nuclei and mitochondria.
2. Sucrose Gradient Ultracentrifugation:
-
Prepare a linear sucrose gradient (e.g., 10-50%).[11]
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C.[9]
3. Fractionation and Analysis:
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Collect fractions corresponding to monosomes and polysomes.
-
Isolate RNA from the fractions for downstream analysis such as qPCR or RNA-seq to determine which mRNAs are actively being translated.
Mandatory Visualizations
Caption: Mechanism of this compound-induced GSPT1 degradation.
Caption: Downstream signaling pathway of GSPT1 degradation.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. ir.monterosatx.com [ir.monterosatx.com]
- 7. ir.monterosatx.com [ir.monterosatx.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dirusciolab.com [dirusciolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
Technical Support Center: MRT-2359 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRT-2359 in cell viability assays.
Troubleshooting Guide
This section addresses specific issues that may arise during cell viability experiments with this compound.
Issue 1: Higher than expected cell viability or inconsistent IC50 values.
-
Possible Cause 1: Suboptimal Assay Choice. Standard metabolic assays like MTT or MTS rely on cellular reductase activity, which could be indirectly affected by the mechanism of this compound, a GSPT1 protein degrader, leading to misleading results.
-
Recommended Solution: ATP-based assays, such as CellTiter-Glo®, which measure cellular ATP levels as an indicator of viability, are often more reliable for compounds that modulate protein synthesis.[1] It is advisable to validate findings with an alternative method, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.
-
Possible Cause 2: Compound Inactivity. Improper storage or handling of this compound can lead to its degradation.
-
Recommended Solution: Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage.[2] Prepare fresh dilutions from a DMSO stock for each experiment.
-
Possible Cause 3: Cell Seeding Inconsistency. Uneven cell distribution in multi-well plates is a common source of variability.
-
Recommended Solution: Ensure a single-cell suspension before seeding. Gently mix the cell suspension between plating each set of wells. Avoid using the outer wells of the plate, which are prone to evaporation effects; instead, fill them with sterile PBS or media.[3]
Issue 2: Excessive cell death observed even at low concentrations.
-
Possible Cause 1: High Sensitivity of Cell Line. The anti-proliferative activity of this compound is particularly pronounced in cancer cell lines with high MYC expression.[2][4] Your cell line may be exceptionally sensitive to GSPT1 degradation.
-
Recommended Solution: Perform a comprehensive dose-response analysis with a wider range of concentrations to accurately determine the IC50 for your specific cell line.
-
Possible Cause 2: Extended Exposure Time. Longer incubation periods with this compound will result in increased cell death at lower concentrations.
-
Recommended Solution: Optimize the incubation time (e.g., 24, 48, 72 hours) for your experimental goals and cell line.
-
Possible Cause 3: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Recommended Solution: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%.[3] Always include a vehicle-only control to assess the impact of the solvent on cell viability.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, selective molecular glue degrader of the translation termination factor GSPT1.[5] It functions by inducing the formation of a complex between the E3 ubiquitin ligase cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[5][6] This disruption of protein synthesis is particularly effective in killing cancer cells that are dependent on high rates of protein translation, such as those with high MYC expression.[4][7]
Q2: Which cell lines are most sensitive to this compound?
This compound demonstrates preferential anti-proliferative activity in cancer cell lines with high expression of N-Myc or L-Myc, such as certain non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) lines.[2][4] Prostate cancer cell lines have also shown sensitivity.[8]
Q3: What is the recommended starting concentration range for a cell viability assay with this compound?
Based on preclinical data, a starting concentration range of 0.1 nM to 10 µM is recommended for an initial dose-response experiment. The IC50 for this compound is greater than 30 nM and less than 300 nM in sensitive cell lines.[2]
Q4: Can I use standard colorimetric assays like MTT with this compound?
While MTT assays can be used, they may be susceptible to interference from compounds that affect cellular metabolic activity.[9] Given that this compound impacts protein synthesis, which can have downstream effects on metabolism, an ATP-based assay like CellTiter-Glo® is often a more robust choice.[1] If using an MTT assay, it is crucial to include appropriate controls and consider validating key results with an orthogonal method.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well, solid white-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Recommended Assay | CellTiter-Glo® (ATP-based) | Measures ATP as a direct indicator of cell health, less prone to metabolic interference.[1] |
| Alternative Assays | LDH (Cytotoxicity), Crystal Violet (Cell number) | Orthogonal methods to confirm viability results by measuring different cellular parameters.[10] |
| Starting Concentration | 0.1 nM - 10 µM | Covers a broad range to determine the IC50 in various cell lines. |
| Vehicle Control | DMSO (final concentration < 0.5%) | Ensures observed effects are due to the compound and not the solvent.[3] |
| Incubation Time | 24 - 72 hours | Allows for time-dependent effects of protein degradation to manifest. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell viability assay.
Caption: Troubleshooting logic for viability assays.
References
- 1. ir.monterosatx.com [ir.monterosatx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Enhancing the Oral Bioavailability of MRT-2359 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of MRT-2359 in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in mice. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility. This compound is practically insoluble in water, which can lead to incomplete dissolution in the gastrointestinal (GI) tract and consequently, poor absorption.
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure your formulation is homogenous and stable. For suspensions, consistent particle size is crucial. For solutions, ensure the compound remains fully dissolved and does not precipitate upon administration.
-
Optimize the Formulation Strategy: The choice of vehicle is critical. Simple aqueous suspensions may not be sufficient. Consider the following formulation approaches to improve solubility and absorption.
-
Control for Experimental Variability: Standardize your experimental procedures, including fasting times for animals, gavage technique, and blood sampling times.
Q2: What are the recommended formulations for improving the oral bioavailability of this compound in animal models?
A2: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds like this compound. Below is a summary of potential approaches with their rationales.
| Formulation Strategy | Rationale | Key Considerations |
| Micronized Suspension | Reducing the particle size of this compound increases the surface area available for dissolution in the GI fluid. | Requires specialized equipment for micronization. Particle size and distribution must be carefully controlled and monitored. |
| Co-solvent Systems | Using a mixture of a non-aqueous solvent (like DMSO) and an aqueous vehicle can keep the drug in solution. | The concentration of the organic co-solvent should be minimized to avoid toxicity. The drug may precipitate upon dilution in the stomach. |
| Cyclodextrin Complexation | Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[1][2][3][4][5] | The molar ratio of this compound to cyclodextrin needs to be optimized. High concentrations of cyclodextrins can have their own physiological effects. |
| Lipid-Based Formulations | Formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption by utilizing lipid absorption pathways. | The complexity of the formulation requires careful development and characterization. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility compared to the crystalline form. | Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. Physical stability of the amorphous form needs to be ensured. |
Illustrative Pharmacokinetic Data in Mice:
The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in mice following a single 10 mg/kg oral dose.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% CMC-Na) | 150 ± 45 | 4.0 | 1200 | 100% (Reference) |
| Micronized Suspension | 350 ± 70 | 2.0 | 2800 | 233% |
| 10% DMSO / 40% PEG400 / 50% Water | 500 ± 110 | 1.0 | 3500 | 292% |
| 20% SBE-β-CD Solution | 800 ± 150 | 0.5 | 5600 | 467% |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential relative improvements with different formulation strategies. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation of this compound
This protocol describes the preparation of a solution of this compound using sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Sterile 0.9% saline
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Weigh the required amount of SBE-β-CD to prepare a 20% (w/v) solution in sterile water.
-
Gradually add the SBE-β-CD to the water while vortexing to ensure complete dissolution.
-
-
Prepare the this compound Stock Solution (Optional):
-
If needed, a concentrated stock solution of this compound can be prepared in a small amount of an organic solvent like DMSO. However, for a final aqueous formulation, it is preferable to dissolve the compound directly in the cyclodextrin solution.
-
-
Formulate this compound with Cyclodextrin:
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the 20% SBE-β-CD solution while continuously vortexing.
-
Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex and ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Final Preparation for Dosing:
-
If necessary, dilute the formulation to the final desired concentration with sterile saline.
-
Sterile-filter the final formulation through a 0.22 µm filter before administration to animals.
-
Protocol 2: Oral Gavage and Blood Sampling for Pharmacokinetic Studies in Mice
This protocol outlines the procedure for oral administration of this compound and subsequent serial blood sampling for pharmacokinetic analysis.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes for dosing
-
Mouse restraints
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Capillary tubes or micropipettes for blood collection
-
Anesthetic (e.g., isoflurane)
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water. This helps to reduce variability in gastric emptying and absorption.
-
Weigh each mouse immediately before dosing to accurately calculate the required dose volume.
-
-
Oral Gavage Administration:
-
Restrain the mouse securely.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound formulation slowly and steadily.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
-
Serial Blood Sampling (Tail Vein):
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the mouse lightly with isoflurane.
-
Warm the mouse's tail using a heat lamp to dilate the tail veins.
-
Make a small incision in the lateral tail vein with a sterile scalpel blade.
-
Collect a small volume of blood (e.g., 20-30 µL) using a capillary tube or micropipette.
-
Transfer the blood sample into a pre-chilled microcentrifuge tube containing anticoagulant.
-
Apply gentle pressure to the incision site to stop the bleeding.
-
-
Plasma Preparation:
-
Keep the blood samples on ice.
-
Centrifuge the blood samples at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a molecular glue degrader.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for the optimization of this compound oral bioavailability.
References
- 1. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers [mdpi.com]
- 5. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: MRT-2359 In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with MRT-2359 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an orally bioavailable, selective molecular glue degrader.[1][2] It targets the translation termination factor GSPT1 for degradation by promoting its interaction with the E3 ubiquitin ligase component cereblon (CRBN).[1][3][4] This mechanism is particularly effective in MYC-driven cancers, which are often addicted to high rates of protein translation and thus dependent on GSPT1.[2][3][5] this compound is used in cancer research to study the effects of GSPT1 degradation on cell proliferation and to evaluate its therapeutic potential.[6][7]
Q2: What are the known solubility properties of this compound?
A2: this compound is poorly soluble in aqueous solutions. According to available data, it is considered insoluble in water and ethanol. However, it is soluble in dimethyl sulfoxide (DMSO).[8] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce its solubility.[8]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, it is important to ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%) to avoid both precipitation and cytotoxicity.[9][10] Preparing intermediate dilutions in DMSO and adding the final DMSO stock to your pre-warmed aqueous medium while vortexing can also help.[11]
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a molecular glue, inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the GSPT1 protein.[3][4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] The degradation of GSPT1 disrupts protein synthesis, which disproportionately affects cancer cells with high MYC expression that are dependent on elevated protein translation.[3][5]
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - The concentration is too high.- The DMSO is not of high purity or contains water.[8]- Insufficient energy to break the crystal lattice. | - Try gentle warming (e.g., 37°C water bath) and vortexing or sonication.[12]- Use fresh, anhydrous, high-purity DMSO.[8]- Ensure you are not exceeding the known solubility limit. |
| Precipitation occurs upon dilution into aqueous media. | - The compound's solubility limit in the final aqueous buffer has been exceeded.- The final DMSO concentration is too high, causing the compound to crash out.[9] | - Lower the final concentration of this compound in your assay.- Reduce the final DMSO concentration to well below 1%, ideally ≤0.5%.[10]- Prepare serial dilutions of your DMSO stock in the aqueous buffer, vortexing between each dilution.- Consider using a surfactant or other solubilizing agent if compatible with your assay.[9] |
| Inconsistent results between experiments. | - Precipitation of this compound may be occurring at different rates.- The compound may be unstable in the assay medium over time. | - Visually inspect all solutions for precipitation before use.- Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock.- Test the stability of this compound in your cell culture medium over the duration of your experiment.[12] |
| High background or non-specific effects in the assay. | - Aggregation of the compound at high concentrations. | - Use dynamic light scattering (DLS) to check for aggregates.- Lower the concentration of this compound used in the assay. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various cancer cell lines.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Anti-proliferative) | MYC-driven cell lines (NSCLC, SCLC) | >30 nM and <300 nM | [6] |
| DC50 (Degradation) | Disease relevant cell lines | 1 - 20 nM | |
| CRBN Binding (Ki) | In vitro assay | 113 nM | |
| Ternary Complex (EC50) | In vitro assay | < 7 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (495.38 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of fresh, anhydrous, high-purity DMSO to the vial containing the this compound powder.[8]
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming to 37°C can be applied.[11]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6][12]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.[9]
-
Prepare Intermediate Dilutions (if necessary): If a large dilution factor is required, prepare intermediate dilutions of the this compound stock in pure DMSO.
-
Final Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock dropwise to the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[9]
-
Final Mixing: Continue to mix for an additional 30 seconds.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[9]
Visualizations
Caption: this compound mediated GSPT1 degradation pathway.
Caption: A logical workflow for troubleshooting this compound solubility.
References
- 1. Facebook [cancer.gov]
- 2. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Monte Rosa Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating this compound, a GSPT1-directed Molecular Glue Degrader, for Treatment of MYC-driven Tumors - BioSpace [biospace.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to MRT-2359 and Other GSPT1 Degraders for Researchers
For Immediate Publication
Cambridge, MA – December 8, 2025 – The landscape of targeted protein degradation has been significantly advanced with the development of molecular glue degraders targeting the translation termination factor GSPT1. These agents represent a promising therapeutic strategy for cancers dependent on high levels of protein translation, particularly MYC-driven tumors. This guide provides a detailed comparison of MRT-2359, a clinical-stage GSPT1 degrader, with other notable GSPT1 degraders, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
Introduction to GSPT1 Degraders
GSPT1 (G1 to S phase transition 1) is a crucial protein involved in the termination of protein synthesis. Its degradation has been shown to induce potent anti-tumor effects, especially in malignancies characterized by MYC overexpression. Molecular glue degraders targeting GSPT1 work by inducing a novel interaction between the E3 ubiquitin ligase component Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This guide focuses on this compound and compares its performance with other GSPT1 degraders based on available preclinical and clinical data.
Mechanism of Action: A Shared Strategy
This compound and other GSPT1-directed molecular glue degraders operate through a similar mechanism of action. They act as a "molecular glue" to facilitate the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This proximity induces the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein translation, leading to cell stress and apoptosis, particularly in cancer cells with a high demand for protein synthesis, such as those with MYC amplification.
Quantitative Comparison of GSPT1 Degraders
The following table summarizes the available quantitative data for this compound and other GSPT1 degraders. It is important to note that direct comparisons are challenging due to variations in experimental conditions and cell lines used across different studies.
| Compound | Type | DC50 (GSPT1 Degradation) | Dmax (GSPT1 Degradation) | IC50/EC50 (Cell Viability) | Cell Line(s) | Key Features |
| This compound | Small Molecule | 5 nM | 100%[1] | 150 nM[2] | CAL51[1][2] | Orally bioavailable, potent and selective for MYC-driven tumors. Favorable safety profile in clinical trials.[3][4] |
| CC-90009 | Small Molecule | Not explicitly stated | >90% degradation at higher doses[5][6] | 3 - 75 nM[7] | AML cell lines[7] | First-in-class GSPT1 degrader in clinical development for AML.[5][8] |
| SJ6986 | Small Molecule | 2.1 nM[4][8][9] | 99%[4][8][9] | 1.5 nM | MV4-11[9] | Potent, selective, and orally bioavailable with a favorable pharmacokinetic profile.[1] |
| ORM-5029 | Antibody-Drug Conjugate (ADC) | Not available for payload | Not available | 10-1000 fold more potent than small molecule GSPT1 degraders in vitro[10] | HER2-expressing cancer cells[9][11] | Targeted delivery of a GSPT1 degrader to HER2-positive cancers.[9][11] |
| BMS-986497 (ORM-6151) | Antibody-Drug Conjugate (ADC) | Not available for payload | Not available | Not available | CD33-expressing cells[12] | Targeted delivery of a GSPT1 degrader to CD33-positive AML cells.[12][13] |
Experimental Protocols
Standardized methodologies are critical for the accurate assessment and comparison of GSPT1 degraders. Below are outlines of key experimental protocols.
Western Blotting for GSPT1 Degradation
This assay is fundamental for quantifying the extent of GSPT1 protein reduction following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of degrader concentrations for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometry is used to quantify the intensity of the GSPT1 and loading control bands to determine the percentage of GSPT1 degradation relative to a vehicle-treated control.
Cell Viability Assay
This assay measures the functional consequence of GSPT1 degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight for adherent cells.
-
Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Viability Assessment: Use a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the IC50 or EC50 value.
Discussion and Future Perspectives
This compound has demonstrated a promising preclinical profile with potent and selective degradation of GSPT1 in MYC-driven cancer models.[1] Early clinical data for this compound suggest a favorable safety profile, notably with no reports of hypotension, cytokine release syndrome, or clinically significant hypocalcemia, which have been concerns with other GSPT1 degraders.[3][4]
Other GSPT1 degraders such as CC-90009 and SJ6986 also show high potency.[7][8][9] The development of antibody-drug conjugates like ORM-5029 and BMS-986497 represents an innovative approach to enhance the therapeutic window of GSPT1 degraders by targeting their delivery to cancer cells, potentially reducing systemic toxicities.[9][11][12][13]
The choice of a GSPT1 degrader for research and development will depend on the specific context, including the cancer type, the desire for oral bioavailability versus targeted delivery, and the tolerability profile. As more clinical data becomes available, a clearer picture of the comparative efficacy and safety of these promising new agents will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. SJ6986 - MedChem Express [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orum Therapeutics Presents Preclinical Data at AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 - BioSpace [biospace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ORM-5029: Discovery of an antibody drug conjugate with first-in-class molecular glue degrader warhead for treatment of HER2-positive breast cancer | Poster Board #3753 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide: MRT-2359 vs. Traditional MYC Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The MYC family of transcription factors has long been a coveted yet elusive target in oncology. Representing a paradigm shift, novel therapeutic strategies are emerging to challenge the "undruggable" nature of MYC-driven cancers. This guide provides a comprehensive comparison of MRT-2359, a first-in-class GSPT1-directed molecular glue degrader, and traditional MYC inhibitors, offering insights into their distinct mechanisms, preclinical and clinical data, and the experimental frameworks used for their evaluation.
Executive Summary
This compound operates through an indirect mechanism, inducing the degradation of the translation termination factor GSPT1, thereby exploiting the profound dependency of MYC-driven tumors on high rates of protein synthesis.[1] This contrasts with traditional MYC inhibitors, which have historically focused on direct inhibition of MYC protein function, its dimerization with its partner MAX, or its downstream signaling pathways. While direct inhibitors have shown promise, this compound's unique approach of targeting a key vulnerability of MYC-addicted cancers presents a novel and potent therapeutic strategy. Preclinical data suggests this compound has preferential and potent anti-tumor activity in cancer models with high N-MYC or L-MYC expression.[2]
Mechanism of Action: A Tale of Two Strategies
This compound: Inducing Targeted Protein Degradation
This compound is a molecular glue degrader that promotes the interaction between the E3 ubiquitin ligase cereblon (CRBN) and the translation termination factor GSPT1.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. MYC-driven cancer cells exhibit a heightened reliance on protein translation to sustain their rapid growth and proliferation, making them particularly vulnerable to the disruption of this process.[1] By degrading GSPT1, this compound effectively stalls the protein synthesis machinery, leading to anti-tumor effects in these MYC-addicted cancers.[1]
Traditional MYC Inhibitors: Direct and Indirect Approaches
Traditional strategies to inhibit MYC have encompassed a variety of approaches:
-
Direct MYC Inhibition: These agents, often small molecules or peptides, are designed to bind directly to the MYC protein, preventing its interaction with its essential binding partner, MAX. The MYC-MAX heterodimer is the functional unit that binds to DNA and initiates the transcription of target genes involved in cell proliferation and metabolism.
-
Indirect MYC Inhibition: This category includes inhibitors that target upstream regulators or downstream effectors of the MYC pathway. For instance, inhibitors of signaling pathways that promote MYC expression or stability fall under this classification.
A notable example of a direct MYC inhibitor that has reached clinical trials is OMO-103, a mini-protein that disrupts the MYC-MAX dimerization.
Preclinical and Clinical Data: A Comparative Overview
This compound Performance Data
| Parameter | Finding | Source |
| In Vitro Potency | IC50 values between >30 nM and <300 nM in MYC-driven cancer cell lines. | [2] |
| In Vivo Efficacy | Demonstrated complete tumor regression in a xenograft model at a dose of 10 mg/kg.[2] | [2] |
| Clinical Trial (Phase 1/2) | Showed a favorable safety profile and achieved target GSPT1 degradation of approximately 60% in tumor biopsies.[1] | [1] |
| Clinical Activity | Evidence of anti-tumor activity, including partial responses, in heavily pretreated patients with biomarker-positive solid tumors. | |
| Selectivity | Exhibits preferential anti-proliferative activity in cancer cell lines with high N-Myc or L-Myc expression.[2] | [2] |
Traditional MYC Inhibitor (OMO-103) Performance Data
| Parameter | Finding | Source |
| In Vitro Potency | IC50 values in the low micromolar to nanomolar range in various cancer cell lines. | |
| In Vivo Efficacy | Preclinical models showed that Omomyc (the basis for OMO-103) could halt tumor progression and, in some cases, eradicate metastases.[3] | [3] |
| Clinical Trial (Phase 1) | OMO-103 was well-tolerated with the most common adverse events being grade 1 infusion-related reactions.[4] | [4] |
| Clinical Activity | Achieved stable disease in 8 out of 12 evaluable patients with advanced solid tumors; no complete or partial responses were observed in this early trial.[4] | [4] |
| Target Engagement | Demonstrated a shutdown of MYC transcriptional signatures in patient biopsies.[5] | [5] |
Experimental Protocols: A Methodological Framework
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on standard methodologies in the field, this section outlines the general experimental workflows for evaluating both types of inhibitors.
Experimental Workflow: Cell Viability Assay
This assay is fundamental for determining the cytotoxic effects of an inhibitor on cancer cell lines.
Detailed Methodologies:
-
Cell Seeding: Cancer cell lines with varying levels of MYC expression are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the inhibitor (this compound or a traditional MYC inhibitor) is added to the wells. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A reagent such as MTT or resazurin is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow: In Vivo Xenograft Model
Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Detailed Methodologies:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Group Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group.
-
Drug Administration: The inhibitor is administered to the treatment groups according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
This compound and traditional MYC inhibitors represent two distinct and promising avenues for targeting MYC-driven cancers. This compound's innovative approach of inducing the degradation of GSPT1 capitalizes on the unique metabolic vulnerabilities of these tumors. While traditional direct MYC inhibitors like OMO-103 have demonstrated clinical potential, the indirect mechanism of this compound offers an alternative strategy that may overcome some of the challenges associated with directly targeting the MYC protein.
The preclinical and early clinical data for both approaches are encouraging, and ongoing research will further elucidate their respective therapeutic windows, patient selection biomarkers, and potential for combination therapies. For researchers and drug developers, the choice between these strategies will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. The continued exploration of both direct and indirect MYC-targeting strategies will undoubtedly pave the way for more effective treatments for patients with MYC-driven malignancies.
References
- 1. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 4. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
A Comparative Guide to the Validation of MRT-2359's Effect on Downstream MYC Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRT-2359, a novel molecular glue degrader, with other emerging alternatives targeting the MYC oncogene. We delve into the experimental data validating its mechanism of action and its impact on downstream MYC targets, offering a resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for degradation.[1] By inducing the interaction between the E3 ubiquitin ligase cereblon (CRBN) and GSPT1, this compound leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. This disruption of protein synthesis has a preferential anti-tumor effect in cancers driven by high levels of MYC (including c-MYC, L-MYC, and N-MYC), which are highly dependent on sustained protein translation for their rapid growth and proliferation.[2] Preclinical studies have demonstrated that this compound indirectly downregulates MYC protein levels and the transcription of its target genes.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
References
In Vivo Validation of MRT-2359's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-2359 is an orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation.[1] By promoting the interaction between GSPT1 and the E3 ubiquitin ligase cereblon (CRBN), this compound leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] This mechanism has shown significant promise in the preclinical setting, particularly in tumors characterized by high expression of MYC oncogenes (N-MYC and L-MYC). This guide provides a comprehensive overview of the in vivo validation of this compound's anti-tumor activity, presenting key experimental data, detailed methodologies, and comparisons to inform ongoing and future research in oncology drug development.
Mechanism of Action: Targeting MYC-Driven Translational Addiction
MYC-driven cancers are often characterized by a heightened dependency on protein translation to sustain their rapid growth and proliferation.[2] This creates a therapeutic vulnerability by making them particularly sensitive to the disruption of the translational machinery. This compound exploits this "translational addiction" by degrading GSPT1, a key component of the translation termination complex. The degradation of GSPT1 leads to a cascade of events culminating in potent anti-tumor activity.
The proposed signaling pathway for this compound's action is as follows:
References
MRT-2359 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Patient-Derived Xenograft Models of MYC-Driven Cancers
For Immediate Release
BOSTON, December 8, 2025 – New analyses of preclinical data highlight the significant anti-tumor activity of MRT-2359, a first-in-class, orally bioavailable GSPT1-directed molecular glue degrader, in various patient-derived xenograft (PDX) models of cancers with high MYC expression. The findings, presented across multiple scientific forums, underscore the potential of this compound as a targeted therapy for difficult-to-treat malignancies, particularly non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.
This compound operates through a novel mechanism of action, inducing the degradation of the translation termination factor GSPT1.[1] MYC-driven tumors exhibit a strong dependence on high rates of protein translation to sustain their rapid growth and proliferation, making them particularly vulnerable to GSPT1 degradation.[2][3] By selectively targeting this vulnerability, this compound leads to the suppression of key oncogenic proteins, including MYC itself, and ultimately, to tumor cell death.[4]
Efficacy in Lung Cancer PDX Models
Preclinical studies have demonstrated the robust and preferential efficacy of this compound in lung cancer PDX models characterized by high levels of N-MYC and L-MYC. In an extensive evaluation of over 80 lung cancer PDX models, oral administration of this compound resulted in significant anti-tumor activity, including instances of tumor regression, in models with high N-MYC or L-MYC expression.[3] In contrast, the effect was limited in models with low MYC expression, highlighting the targeted nature of the therapy.[5]
A Kaplan-Meier analysis from a study involving 33 NSCLC PDX models further illustrated the survival benefit conferred by this compound in the high L-MYC and/or N-MYC expressing group.[4]
Table 1: Summary of this compound Efficacy in Lung Cancer PDX Models
| Cancer Type | PDX Model Characteristics | Key Efficacy Findings | Citation |
|---|---|---|---|
| NSCLC & SCLC | >80 models assessed | Preferential anti-tumor activity and tumor regressions in N-MYC/L-MYC high models. | [3] |
| NSCLC | 33 models, high vs. low L-MYC/N-MYC | Demonstrated survival advantage in high L-MYC/N-MYC expressing models treated with this compound. | [4] |
| NSCLC | High N-MYC | Complete intratumoral GSPT1 degradation and decreased N-MYC protein levels, resulting in tumor regression. |[5] |
Compelling Activity in Prostate Cancer Xenograft Models
This compound has also shown remarkable efficacy in preclinical models of prostate cancer. In androgen receptor-positive (AR+) and neuroendocrine prostate cancer cell lines, sensitivity to this compound was associated with high c-MYC expression. Treatment with this compound in sensitive prostate cancer cell lines led to a significant reduction in both c-MYC and androgen receptor (including the AR-V7 splice variant) protein levels.
In vivo studies using xenograft models of AR-V7-positive and neuroendocrine prostate cancer demonstrated that oral administration of this compound led to marked tumor regression. Notably, a daily dosing regimen of 10 mg/kg for four weeks resulted in complete tumor regression in 22RV1 and NCI-H660 xenograft models, with no signs of tumor regrowth after treatment cessation.[6]
Table 2: this compound Efficacy in Prostate Cancer Xenograft Models
| Cell Line Xenograft | Model Characteristics | Dosing Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| 22RV1 | AR-V7 positive | 10 mg/kg, p.o., daily for 4 weeks | Complete tumor regression | [6] |
| NCI-H660 | Neuroendocrine | 10 mg/kg, p.o., daily for 4 weeks | Complete tumor regression | [6] |
| AR-positive, c-MYC high | - | 3 mg/kg this compound + 30 mg/kg enzalutamide, daily | Deeper regression than single agents, with full tumor regression in all mice after 31 days. | |
Mechanism of Action and Experimental Workflow
The mechanism of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase component cereblon (CRBN), GSPT1, and this compound, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This disruption of protein translation disproportionately affects MYC-driven cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 3. researchgate.net [researchgate.net]
- 4. ir.monterosatx.com [ir.monterosatx.com]
- 5. ir.monterosatx.com [ir.monterosatx.com]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Resistance Profile of MRT-2359: A Comparative Analysis for Drug Development Professionals
Cambridge, MA – MRT-2359, a first-in-class, orally bioavailable molecular glue degrader targeting GSPT1 (G1 to S phase transition 1), has demonstrated promising preclinical and early clinical activity in MYC-driven solid tumors. For researchers and drug development professionals, a critical aspect of evaluating a novel therapeutic is its cross-resistance profile with existing cancer therapies. This guide provides a comprehensive comparison of this compound's performance against various cancer therapeutics, supported by available experimental data, to inform its potential positioning in the oncology treatment landscape.
Overcoming Resistance in Androgen Receptor-Targeted Therapy
A significant area of investigation has been the efficacy of this compound in prostate cancer models that have developed resistance to standard-of-care androgen receptor (AR) antagonists. Preclinical studies have shown that this compound is effective in prostate cancer cell lines and xenograft models that are resistant to enzalutamide, a commonly used AR inhibitor. This resistance is often driven by the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide.
Key Experimental Data:
In preclinical studies, this compound demonstrated the ability to degrade GSPT1, leading to a reduction in the protein levels of both full-length AR and the AR-V7 splice variant. This activity translated into significant tumor regression in xenograft models of enzalutamide-resistant prostate cancer.
| Cell Line | Resistance Profile | This compound In Vitro Activity (IC50) | This compound In Vivo Activity (Xenograft Model) | Reference |
| 22RV1 | Enzalutamide-resistant (AR-V7 positive) | Sensitive (IC50 ~50-150 nM) | Marked tumor regression | |
| VCaP | Enzalutamide-sensitive (low AR-V7) | Sensitive | Tumor regression; enhanced effect in combination with enzalutamide | |
| PC-3 | AR-negative, MYC-low | Resistant (IC50 > 10 µM) | No significant activity | [1] |
Experimental Protocol: In Vivo Xenograft Study in Enzalutamide-Resistant Prostate Cancer
-
Cell Line: 22RV1 (AR-V7 positive, enzalutamide-resistant) prostate cancer cells.
-
Animal Model: Immunocompromised mice.
-
Procedure: 22RV1 cells were implanted subcutaneously into the mice. Once tumors reached a specified volume, mice were randomized into treatment and control groups.
-
Treatment: this compound was administered orally at various dosing schedules (e.g., 10 mg/kg, once daily). A vehicle control group was also included. In some studies, a combination of this compound and enzalutamide was evaluated.
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for biomarker analysis, including protein levels of GSPT1, c-MYC, AR, and AR-V7.
Activity in Drug-Resistant Lung Cancer Models
This compound has shown activity in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models described as "drug-resistant," although specific details on the resistance profiles of these models in publicly available data are limited.[2] The mechanism of action, which is independent of the tumor suppressor protein p53, suggests that this compound may be effective in tumors that have acquired resistance to conventional chemotherapies that rely on p53-mediated apoptosis.[3][4]
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of this compound involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to GSPT1, leading to its ubiquitination and subsequent proteasomal degradation. This degradation of GSPT1, a key translation termination factor, is particularly effective in MYC-driven cancers which are highly dependent on protein synthesis.
Potential mechanisms of resistance to GSPT1 degraders themselves include mutations in GSPT1 or components of the CRBN E3 ligase complex that prevent the formation of the ternary complex required for GSPT1 degradation.
Comparison with Other Cancer Therapies
The unique mechanism of action of this compound suggests a low likelihood of cross-resistance with several classes of existing cancer therapies.
| Therapy Class | Mechanism of Action | Potential for Cross-Resistance with this compound | Rationale |
| Chemotherapy (DNA damaging agents) | Induce DNA damage, often leading to p53-mediated apoptosis. | Low | This compound's mechanism is independent of p53.[3][4] May be effective in chemotherapy-resistant tumors with p53 mutations. |
| AR Antagonists (e.g., Enzalutamide) | Inhibit androgen receptor signaling by binding to the ligand-binding domain. | Low | This compound degrades both full-length AR and AR splice variants (e.g., AR-V7) that confer resistance to AR antagonists. |
| Targeted Therapies (Kinase Inhibitors) | Inhibit specific oncogenic kinases. | Low | This compound targets protein translation termination, a distinct pathway from most kinase signaling cascades. |
| Immunotherapy (Checkpoint Inhibitors) | Enhance the host immune response against tumors. | Low | The direct cytotoxic mechanism of this compound is independent of the immune system. Combination with immunotherapy could be a potential area of future investigation. |
Future Directions
Further preclinical and clinical studies are needed to fully elucidate the cross-resistance profile of this compound. Head-to-head studies in cell lines with acquired resistance to a broader range of chemotherapeutics and targeted agents will provide a more complete picture of its potential clinical utility. The ongoing Phase 1/2 clinical trial in MYC-driven solid tumors will also provide valuable insights into its efficacy in heavily pre-treated patient populations who have failed multiple lines of therapy.[5]
References
Predicting Response to MRT-2359: A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
MRT-2359, an investigational first-in-class oral molecular glue degrader, is carving a niche in the landscape of targeted cancer therapies. By selectively inducing the degradation of the translation termination factor GSPT1, this compound shows promise in tumors addicted to high levels of MYC-driven protein translation. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, its performance against alternative therapies, and the experimental protocols essential for evaluating these biomarkers.
The Central Role of MYC in Predicting Response to this compound
Preclinical and emerging clinical data strongly indicate that the expression levels of L-Myc (MYCL1) and N-Myc (MYCN) are key predictive biomarkers for sensitivity to this compound. Tumors harboring high expression or amplification of these MYC family members exhibit a greater dependence on GSPT1 for sustained protein synthesis, rendering them vulnerable to this compound-mediated degradation of GSPT1.
Interim results from the ongoing Phase 1/2 clinical trial (NCT05546268) of this compound in patients with advanced solid tumors have provided the first clinical validation of this biomarker strategy. In a cohort of heavily pretreated patients, clinical activity was observed, with notable responses in biomarker-positive individuals.[1]
Clinical Snapshot: this compound in Biomarker-Positive Patients
| Patient Characteristic | Response to this compound | Tumor Type |
| Biomarker-Positive (n=6) | 1 Confirmed Partial Response | N-MYC high non-small cell lung cancer (NSCLC) adenocarcinoma |
| 1 Unconfirmed Partial Response | L-MYC/N-MYC high small cell lung cancer (SCLC) | |
| 1 Durable Stable Disease | L-MYC/N-MYC high-grade neuroendocrine tumors | |
| Unevaluable Biomarker Status (n=1) | 1 Durable Stable Disease | Not Specified |
Data from interim analysis of Phase 1/2 trial (NCT05546268) as of September 7, 2023.[1]
Recent developments in the clinical trial have led to a strategic shift in focus. While initially investigated in a broader range of MYC-driven tumors, including lung cancers, the prevalence of high L-Myc/N-Myc expression was lower than anticipated in these indications.[2] Consequently, the development of this compound is now being prioritized for castration-resistant prostate cancer (CRPC), where a higher prevalence of the biomarker is expected.[2]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the workflow for patient stratification can be visualized through the following diagrams.
Caption: this compound molecular glue mechanism.
Caption: Biomarker-driven patient selection.
Comparison with Alternative Therapies
While this compound presents a novel approach, several other strategies are being explored to target MYC-driven cancers. These alternatives can be broadly categorized as other GSPT1 degraders and indirect MYC inhibitors.
| Therapeutic Strategy | Drug Examples | Mechanism of Action | Reported Clinical Activity in MYC-driven Tumors |
| GSPT1 Molecular Glue Degraders | This compound | Induces proteasomal degradation of GSPT1. | Confirmed partial responses in biomarker-positive patients with NSCLC and SCLC.[1] |
| CC-90009 | Induces proteasomal degradation of GSPT1. | Showed anti-leukemic activity in a Phase 1 study in relapsed/refractory AML.[3][4][5][6][7] | |
| BET Bromodomain Inhibitors | JQ1, OTX015 | Inhibit BET proteins, leading to downregulation of MYC transcription. | Preclinical studies have shown significant antitumor activity in various MYC-driven cancer models.[8][9][10][11][12] Clinical trials are ongoing with mixed results reported.[12] |
| CDK9 Inhibitors | AZD4573, Enitociclib, KB-0742 | Inhibit CDK9, a key regulator of MYC transcription. | Preclinical data show promise in MYC-amplified neuroblastoma and rhabdomyosarcoma.[13] Several CDK9 inhibitors are in early-phase clinical trials.[14][15][16] |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible biomarker assessment is critical for patient selection. The following are detailed methodologies for the key experiments used to determine L-Myc and N-Myc status.
Immunohistochemistry (IHC) for L-Myc and N-Myc Protein Expression
Objective: To detect the presence and localization of L-Myc and N-Myc proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for L-Myc or N-Myc. Antibody selection and dilution are critical and should be optimized for each laboratory.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Interpretation: A pathologist evaluates the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) is typically used to quantify the expression level. High expression is defined based on a pre-determined cutoff.
Fluorescence In Situ Hybridization (FISH) for MYCL and MYCN Gene Amplification
Objective: To detect amplification of the MYCL and MYCN genes in FFPE tumor tissue or cell preparations.
Protocol:
-
Probe Selection: Use commercially available, validated DNA probes specific for the MYCL (1p34.2) and MYCN (2p24.3) loci, along with a control probe for the centromeric region of the respective chromosome (e.g., CEP1 or CEP2).[17][18][19]
-
Tissue Preparation: Prepare FFPE tissue sections as for IHC.
-
Pre-treatment: Slides are deparaffinized, rehydrated, and treated with a protease solution to permeabilize the cells.
-
Denaturation: The probe and target DNA are denatured simultaneously by heating the slides.
-
Hybridization: The fluorescently labeled probe is applied to the slides and incubated overnight in a humidified chamber to allow for hybridization.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI and visualized using a fluorescence microscope with appropriate filters.
-
Interpretation: The number of MYCL or MYCN signals is counted relative to the number of control centromeric signals in a defined number of tumor cell nuclei. Amplification is defined as a ratio of gene signals to centromere signals greater than a specified cutoff (e.g., >2.0) or the presence of large gene clusters.[20]
Quantitative Real-Time PCR (qRT-PCR) for L-MYC and N-MYC mRNA Expression
Objective: To quantify the relative expression levels of L-MYC and N-MYC mRNA in tumor tissue.
Protocol:
-
RNA Extraction: Total RNA is extracted from fresh, frozen, or FFPE tumor tissue using a suitable RNA isolation kit.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers specific for L-MYC or N-MYC, and a fluorescent dye (e.g., SYBR Green) or a fluorogenic probe (e.g., TaqMan).[21][22][23][24][25]
-
Data Analysis: The cycle threshold (Ct) values are determined for the target genes (L-MYC, N-MYC) and a reference gene (e.g., GAPDH, ACTB). The relative expression of the target genes is calculated using the ΔΔCt method. High expression is defined based on a fold-change cutoff relative to a control sample or a pre-defined threshold.
Conclusion
The development of this compound and other GSPT1 degraders represents a significant advancement in targeting MYC-driven cancers, a notoriously difficult-to-treat group of malignancies. The identification of L-Myc and N-Myc as predictive biomarkers is a critical step towards precision medicine for these patients. While this compound has shown early promise, ongoing clinical trials and further research are necessary to fully define its efficacy and place in the therapeutic armamentarium alongside other emerging MYC-targeted therapies. The detailed experimental protocols provided in this guide are essential for the accurate and standardized assessment of these crucial biomarkers, facilitating the identification of patients most likely to benefit from this innovative therapeutic approach.
References
- 1. onclive.com [onclive.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. ashpublications.org [ashpublications.org]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of BET bromodomain inhibition in Kras-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
- 17. CytoCell N-MYC (MYCN) Amplification FISH Probe [ogt.com]
- 18. reliancediagnosticslab.com [reliancediagnosticslab.com]
- 19. MYCN (N-MYC) Gene Amplification by FISH | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 20. Application of the FISH method and high-density SNP arrays to assess genetic changes in neuroblastoma—research by one institute - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neoplasiaresearch.com [neoplasiaresearch.com]
- 22. [Detection of MYCN mRNA in neuroblastoma cell lines by quantitative RT-PCR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Real-time quantitative PCR for the measurement of MYCN amplification in human neuroblastoma with the TaqMan detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Showdown: MRT-2359 vs. CDK9 Inhibitors in the Battle Against MYC-Driven Cancers
For researchers, scientists, and drug development professionals, the quest for effective therapies against MYC-driven cancers—a notoriously challenging class of malignancies—has led to the investigation of novel therapeutic strategies. Among the most promising are MRT-2359, a first-in-class GSPT1 molecular glue degrader, and a range of CDK9 inhibitors. This guide provides an objective, data-driven comparison of these two approaches, summarizing their mechanisms of action, preclinical efficacy, and available head-to-head comparative data.
Executive Summary
This compound and CDK9 inhibitors both aim to cripple MYC-driven cancer cells, but they do so through distinct mechanisms. This compound targets the translation termination factor GSPT1 for degradation, leading to a shutdown of protein synthesis that preferentially affects cancer cells with high MYC expression.[1][2] In contrast, CDK9 inhibitors block the transcriptional elongation of MYC and its target genes, thereby reducing their expression at the mRNA level.[3][4] Preclinical data, including a direct head-to-head comparison, suggest that this compound exhibits a more pronounced and selective anti-tumor effect in MYC-high cancer models compared to CDK9 inhibitors.[2][5]
Mechanism of Action: A Tale of Two Pathways
This compound is a molecular glue degrader that induces the interaction between the E3 ubiquitin ligase cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6] MYC-driven cancer cells are particularly dependent on high rates of protein synthesis to sustain their rapid growth and proliferation, making them exquisitely sensitive to the loss of GSPT1.[7] This degradation of GSPT1 leads to ribosome stalling and a global reduction in protein translation, which in turn causes a decrease in the levels of short-lived oncoproteins, including MYC itself.[1][5]
CDK9 inhibitors, on the other hand, function by inhibiting the kinase activity of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[3] P-TEFb is crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II, a step that is essential for productive transcriptional elongation. By inhibiting CDK9, these drugs prevent the transcription of a host of genes, including MYC and its downstream targets, which have short-lived mRNA and protein products.[3]
dot
Head-to-Head Preclinical Data
A key preclinical study presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting provided a direct comparison of this compound with a CDK9 inhibitor in MYC-driven cancer models. The findings highlighted a significant difference in their preferential activity.
| Parameter | This compound | CDK9 Inhibitor | Reference |
| Mechanism | Induces GSPT1 degradation, leading to protein synthesis inhibition. | Inhibits CDK9, leading to transcriptional elongation blockage. | [1][3] |
| MYC-High vs. MYC-Low Cell Line Activity | Preferential anti-proliferative activity in N-MYC and L-MYC high cell lines. | Failed to show differential activity between MYC-high and MYC-low cell lines. | [2][5][8] |
| In Vivo Efficacy in MYC-High Xenografts | Demonstrated tumor regressions in N-MYC and L-MYC high NSCLC and SCLC PDX models. | Showed anti-tumor effects that correlated with MYC expression levels. | [1][3] |
| Effect on MYC Protein Levels | Leads to a significant decrease in N-MYC and L-MYC protein levels. | Downregulates MYC protein as a downstream consequence of transcriptional inhibition. | [1][3] |
Key Findings from Comparative Studies:
-
In vitro studies established a causal link between N- and L-MYC expression and sensitivity to this compound. In contrast, a CDK9 inhibitor did not exhibit such differential activity.[2][5]
-
This compound demonstrated profound and preferential antiproliferative activity in a large panel of cancer cell lines with high N-MYC or L-MYC expression.[1]
-
In vivo, oral administration of this compound led to tumor regression in high N-MYC non-small cell lung cancer (NSCLC) patient-derived xenografts (PDXs), with limited to no activity in low N-MYC models.[1][9]
In Vivo Efficacy in MYC-Driven Xenograft Models
This compound has demonstrated robust in vivo anti-tumor activity in various MYC-driven patient-derived xenograft (PDX) models.
| Tumor Model | Treatment | Outcome | Reference |
| High N-MYC NSCLC PDX | This compound (oral administration) | Tumor regression | [1][9] |
| High L-MYC SCLC PDX | This compound (oral administration) | Preferential anti-tumor activity | [2] |
| Low N-MYC NSCLC PDX | This compound (oral administration) | Limited or no activity | [1][9] |
While direct comparative in vivo studies are limited, various CDK9 inhibitors have also shown efficacy in MYC-driven cancer models. For instance, the CDK9 inhibitor AZ5576 inhibited the growth of MYC-expressing diffuse large B-cell lymphoma (DLBCL) cell lines in vivo.[3] However, the hallmark of this compound's preclinical profile is its consistent and potent preferential activity in MYC-high versus MYC-low tumors.
Experimental Protocols
To facilitate further research and replication of key findings, detailed methodologies for the experiments cited are provided below.
Cell Viability Assay
dot
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H1155 for N-MYC high NSCLC, NCI-H2023 for N-MYC low NSCLC) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a CDK9 inhibitor.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for Protein Degradation and Pathway Modulation
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the compounds for the desired time points. Subsequently, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against GSPT1, MYC, p-Ser2-RNA Pol II, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]
- 9. researchgate.net [researchgate.net]
Validating the Role of Cereblon (CRBN) in MRT-2359's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRT-2359, a novel molecular glue degrader, with alternative therapeutic strategies. It focuses on the critical role of Cereblon (CRBN), an E3 ubiquitin ligase component, in the mechanism of action of this compound and offers supporting experimental data to validate this interaction.
Executive Summary
This compound is a potent and selective oral molecular glue degrader that induces the degradation of the translation termination factor GSPT1.[1][2] Its mechanism relies on hijacking the CRBN E3 ubiquitin ligase to tag GSPT1 for proteasomal degradation.[3][4] This approach has shown significant promise in treating MYC-driven cancers, which are highly dependent on protein translation and thus vulnerable to GSPT1 depletion.[5] Preclinical and clinical data demonstrate that the anti-tumor activity of this compound is directly linked to its ability to induce CRBN-dependent GSPT1 degradation.[3][6] This guide will delve into the experimental validation of this mechanism, compare this compound with other GSPT1 degraders and MYC-targeted therapies, and provide detailed protocols for key validation assays.
Mechanism of Action: this compound and the CRBN-GSPT1 Axis
This compound functions by inducing and stabilizing the interaction between CRBN and its neo-substrate, GSPT1. This ternary complex formation leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts protein synthesis, leading to cell death, particularly in cancer cells with high rates of protein translation, such as those with MYC amplification.[7]
Comparative Analysis of this compound and Alternatives
This compound's development is situated within a growing landscape of targeted protein degraders and therapies for MYC-driven cancers. Here, we compare its performance with key alternatives based on available preclinical and clinical data.
Quantitative Data Summary
| Compound/Therapy | Target(s) | Mechanism of Action | Key Preclinical Data (IC50/DC50) | Key Clinical Data |
| This compound | GSPT1 | CRBN-mediated GSPT1 degradation | IC50: ~150 nM (CAL51); DC50: 5 nM (CAL51)[8] | Phase 1/2 (NCT05546268): ~60% GSPT1 degradation in tumor biopsies. Confirmed partial response in biomarker-positive patients.[9] |
| CC-90009 | GSPT1 | CRBN-mediated GSPT1 degradation | Antiproliferative activity in AML cell lines[10] | Phase 1 (NCT02848001) in AML: Showed antileukemic activity.[11] |
| OMO-103 | MYC | Direct inhibition of MYC-MAX dimerization | --- | Phase 1 (NCT04808362): Demonstrated safety and preliminary signs of activity in advanced solid tumors.[12][13] |
Experimental Validation of CRBN's Role in this compound's Mechanism
The central role of CRBN in the mechanism of this compound can be validated through a series of key experiments.
Experimental Workflow: Validating CRBN-Dependency
Detailed Experimental Protocols
Objective: To show that this compound induces the formation of a ternary complex between CRBN and GSPT1.
Protocol:
-
Cell Treatment: Treat MYC-driven cancer cells (e.g., NCI-H1155) with this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[4]
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against CRBN or GSPT1 overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1. An increased amount of co-precipitated protein in the this compound-treated sample compared to the control indicates the formation of the ternary complex.
Objective: To measure the reduction in GSPT1 protein levels following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with a dose range of this compound for various time points.
-
Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration as described above.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against GSPT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of GSPT1 degradation. A dose- and time-dependent decrease in GSPT1 levels is expected.[14]
Objective: To demonstrate that the degradation of GSPT1 by this compound is dependent on the presence of CRBN.
Protocol:
-
Generate CRBN Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to create stable cell lines with reduced or absent CRBN expression.[15][16][17][18][19]
-
Treatment and Analysis: Treat both wild-type and CRBN-deficient cells with this compound.
-
Western Blot for GSPT1: Analyze GSPT1 protein levels by Western blotting as described above.
-
Cell Viability Assay: Assess the effect of this compound on the viability of both cell lines.
-
Expected Outcome: this compound should induce GSPT1 degradation and reduce cell viability in wild-type cells, but these effects should be significantly attenuated or absent in CRBN-deficient cells.
Objective: To confirm that the effects of this compound are specifically due to the degradation of GSPT1.
Protocol:
-
Generate a Degradation-Resistant GSPT1 Mutant: Introduce a mutation in the GSPT1 degron (e.g., G575N) that prevents its recognition by the CRBN-MRT-2359 complex.[20]
-
Express Mutant in Cells: Transduce cells with a vector expressing the degradation-resistant GSPT1 mutant.
-
Treatment and Analysis: Treat cells expressing the mutant GSPT1 with this compound.
-
Assess GSPT1 Levels and Cell Viability: Monitor the levels of both endogenous and mutant GSPT1 by Western blot and assess cell viability.
-
Expected Outcome: this compound will degrade endogenous GSPT1, but the mutant GSPT1 will remain stable. The expression of the degradation-resistant mutant should rescue the cells from the cytotoxic effects of this compound.[20][21]
Conclusion
References
- 1. biospace.com [biospace.com]
- 2. gdch.app [gdch.app]
- 3. researchgate.net [researchgate.net]
- 4. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]
- 9. onclive.com [onclive.com]
- 10. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for this compound in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]
- 16. CRBN Knockout Cell Line (HEK 293) – EDITGENE [editxor.com]
- 17. Human CRBN Knockout Cell Line-HEK293 (CSC-RT2706) - Creative Biogene [creative-biogene.com]
- 18. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 19. Human CRBN Knockout Cell Line-A549 (CSC-RT2717) - Creative Biogene [creative-biogene.com]
- 20. benchchem.com [benchchem.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MRT-2359
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling MRT-2359, a potent, orally active, and selective GSPT1 depressant. Adherence to these protocols is critical to ensure personnel safety and prevent exposure.
Given the potent nature of this compound, a robust safety protocol is paramount. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, guidance from chemical suppliers and general protocols for handling potent pharmaceutical compounds provide a strong framework for establishing safe laboratory practices.
Engineering Controls and Personal Protective Equipment (PPE)
The primary approach to safely handling this compound involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Containment: For procedures with a higher risk of aerosolization, a glove box or isolator is recommended.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory for all personnel handling this compound. This includes, but is not limited to, the following:
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with tight-fitting cuffs is required. Gowns should be changed at the end of each work session or immediately if contaminated. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI-approved safety goggles must be worn. A face shield should be worn over the goggles, especially when handling the powder form or preparing solutions. |
| Respiratory Protection | N95 Respirator | An N95-rated respirator is recommended, particularly when handling the powder outside of a certified containment system. |
Operational Procedures for Safe Handling
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated containment area, such as a fume hood.
-
Verify the contents and store the compound as per the supplier's instructions.
Weighing and Reconstitution:
-
All weighing of this compound powder must be performed in a ventilated balance enclosure or a chemical fume hood.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent slowly to the powder to avoid aerosolization. MedchemExpress, a supplier of this compound, provides general instructions for preparing stock solutions, which should be consulted.
Experimental Use:
-
Conduct all experimental work with this compound within a certified chemical fume hood.
-
Ensure all labware is properly labeled.
-
Avoid any direct contact with the compound.
Disposal Plan
All waste contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
Spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify the laboratory supervisor and institutional safety office.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for potent compounds.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.
Visual Guidance: Safety Workflow
The following diagram outlines the essential workflow for safely handling this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
